2-((Trimethylsilyl)ethynyl)nicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-trimethylsilylethynyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)8-6-11-10(9-13)5-4-7-12-11/h4-5,7,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCUAAAXCIQXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572816 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222167-42-2 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-((trimethylsilyl)ethynyl)nicotinaldehyde, a compound of interest in medicinal chemistry and materials science. While specific biological activity and signaling pathway data for this particular molecule are not extensively documented in publicly available literature, this guide outlines a probable synthetic route based on established chemical reactions and discusses the potential applications of ethynylpyridine scaffolds in drug discovery.
Molecular Structure and Properties
This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with an aldehyde group at the 3-position and a trimethylsilylethynyl group at the 2-position.
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃NOSi |
| Molecular Weight | 203.31 g/mol |
| SMILES | O=CC1=C(C#C--INVALID-LINK--(C)C)N=CC=C1 |
| CAS Number | 222167-42-2 |
Synthesis Methodology: The Sonogashira Coupling
The primary synthetic route for preparing this compound is the Sonogashira coupling reaction. This widely used cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, the reaction would involve the coupling of a 2-halonicotinaldehyde (such as 2-chloronicotinaldehyde or 2-bromonicotinaldehyde) with trimethylsilylacetylene.
General Experimental Protocol for Sonogashira Coupling
The following is a generalized experimental protocol for the Sonogashira coupling, which can be adapted for the synthesis of this compound.[1]
Materials:
-
2-Halonicotinaldehyde (e.g., 2-chloronicotinaldehyde)
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine (NEt₃), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), toluene)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-halonicotinaldehyde, palladium catalyst, and copper(I) iodide.
-
Dissolve the solids in the anhydrous solvent.
-
Add the base and trimethylsilylacetylene to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel to yield the desired this compound.
Potential Applications in Drug Development
While specific biological data for this compound is limited, the structural motifs present in the molecule, namely the ethynyl group and the pyridine ring, are of significant interest in medicinal chemistry.
-
Ethynyl Group: The acetylene (ethynyl) group is a privileged structure in drug discovery.[2] It is present in a number of approved drugs and is known to interact with a wide range of biological targets. The linear geometry of the ethynyl group can act as a rigid linker or introduce specific interactions with protein active sites. Furthermore, terminal alkynes are valuable handles for "click chemistry," a powerful tool for drug discovery and chemical biology.[2]
-
Pyridine Ring: The pyridine scaffold is a common feature in many pharmaceuticals.[3][4][5][6] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile component for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and receptor binding.
The combination of these two features in this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality provides a reactive handle for further chemical modifications, allowing for the construction of libraries of related compounds for biological screening. The trimethylsilyl group can be readily removed to provide the terminal alkyne, which can then be used in subsequent coupling reactions or as a pharmacophore itself.
Logical Relationship Diagram for Potential Derivatization
The aldehyde and the protected alkyne functionalities on the this compound scaffold offer multiple avenues for chemical diversification to create a library of compounds for drug discovery screening.
Conclusion
This compound is a readily accessible synthetic building block with significant potential for applications in drug discovery and materials science. While direct biological data is scarce, its constituent functional groups are well-established pharmacophores. The synthetic accessibility via the Sonogashira coupling and the potential for diverse chemical modifications make this compound an attractive starting point for the development of novel therapeutic agents. Further research is warranted to explore the biological activities of derivatives of this versatile scaffold.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 5. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review [ouci.dntb.gov.ua]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic and Synthetic Profile of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 2-((trimethylsilyl)ethynyl)nicotinaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data based on analogous compounds and established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The provided synthetic protocol is based on the widely utilized Sonogashira coupling reaction, a standard method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar molecules and known chemical shift and vibrational frequency ranges for the functional groups present.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.7 | Doublet of doublets | 1H | Pyridine H6 |
| ~8.0 | Doublet of doublets | 1H | Pyridine H4 |
| ~7.5 | Doublet of doublets | 1H | Pyridine H5 |
| ~0.3 | Singlet | 9H | Trimethylsilyl protons (-Si(CH₃)₃) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbon (-CHO) |
| ~153 | Pyridine C2 |
| ~152 | Pyridine C6 |
| ~138 | Pyridine C4 |
| ~128 | Pyridine C3 |
| ~121 | Pyridine C5 |
| ~103 | Alkyne C≡C-Si |
| ~99 | Alkyne C≡C-Py |
| ~ -1 | Trimethylsilyl carbons (-Si(CH₃)₃) |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~2960 | C-H stretch (sp³, TMS) |
| ~2860 | C-H stretch (aldehyde) |
| ~2160 | C≡C stretch (alkyne) |
| ~1700 | C=O stretch (aldehyde) |
| ~1580, 1470 | C=C and C=N stretch (pyridine ring) |
| ~1250 | Si-C stretch (TMS) |
| ~840 | Si-C stretch (TMS) |
Synthetic Protocol: Sonogashira Coupling
The synthesis of this compound is most effectively achieved via a Sonogashira coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne. In this case, 2-chloronicotinaldehyde or 2-bromonicotinaldehyde is coupled with trimethylsilylacetylene.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Methodology
-
Reaction Setup: To a dried Schlenk flask are added 2-chloronicotinaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq). The flask is evacuated and backfilled with argon three times.
-
Addition of Reagents: Anhydrous and degassed solvent (such as tetrahydrofuran or dimethylformamide) is added, followed by triethylamine (2.0 eq) and trimethylsilylacetylene (1.2 eq).
-
Reaction: The reaction mixture is stirred at room temperature or heated to 50-70 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.
Signaling Pathway Diagram
The Sonogashira coupling reaction proceeds through a catalytic cycle involving the palladium catalyst. The following diagram illustrates the key steps in this pathway.
Caption: The catalytic cycle of the Sonogashira coupling reaction.
A Technical Guide to 2-((Trimethylsilyl)ethynyl)nicotinaldehyde: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential reactivity of 2-((trimethylsilyl)ethynyl)nicotinaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures to provide well-founded predictions and insights for research and development applications.
Core Physical and Chemical Properties
This compound is a functionalized pyridine derivative incorporating a protected alkyne and an aldehyde group. These features make it a valuable building block in medicinal chemistry and materials science. Its key identifiers and computed physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NOSi | [1] |
| Molecular Weight | 203.31 g/mol | [1] |
| CAS Number | 222167-42-2 | [1][2] |
| Appearance | Predicted to be a colorless to yellow or brown liquid or low melting solid | |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
| Computed Physicochemical Properties | Value | Source |
| Exact Mass | 203.076640573 Da | [3] |
| Topological Polar Surface Area | 30 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
Spectral Analysis
Predicted ¹H NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~10.5 | Singlet | Aldehyde proton (-CHO) | Expected to be the most downfield signal due to the deshielding effect of the carbonyl group. |
| ~8.7 | Doublet of doublets | Pyridine H6 | The proton adjacent to the nitrogen and ortho to the aldehyde is expected to be significantly downfield. |
| ~8.0 | Doublet of doublets | Pyridine H4 | The proton ortho to the aldehyde group will be shifted downfield. |
| ~7.4 | Doublet of doublets | Pyridine H5 | The remaining pyridine proton. |
| ~0.3 | Singlet | Trimethylsilyl protons (-Si(CH₃)₃) | The nine equivalent protons of the TMS group will appear as a sharp singlet significantly upfield. For comparison, the TMS protons in similar structures appear around 0.25-0.27 ppm.[8] |
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~192 | Aldehyde carbon (-C HO) | The carbonyl carbon is expected in the typical aldehyde region. |
| ~153 | Pyridine C 2-alkyne | The carbon of the pyridine ring attached to the alkyne. |
| ~150 | Pyridine C 6 | The carbon adjacent to the nitrogen. |
| ~137 | Pyridine C 4 | |
| ~130 | Pyridine C 3-aldehyde | The carbon of the pyridine ring attached to the aldehyde. |
| ~128 | Pyridine C 5 | |
| ~104 | Alkyne carbon (-C≡C -Si) | The carbon of the alkyne attached to the silicon atom. In related compounds, this signal appears around 99-103 ppm.[4][9] |
| ~98 | Alkyne carbon (-C ≡C-Si) | The carbon of the alkyne attached to the pyridine ring. In related compounds, this signal appears around 93-99 ppm.[4][9] |
| ~ -0.5 | Trimethylsilyl carbons (-Si(C H₃)₃) | The carbons of the methyl groups on the silicon atom are expected to be upfield. In a similar compound, this signal is at -0.2 ppm.[8] |
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Functional Group Assignment | Notes |
| ~2960, ~2860 | C-H stretch (aldehyde) | Characteristic C-H stretching of the aldehyde proton. |
| ~2160 | C≡C stretch (alkyne) | The carbon-carbon triple bond stretch is expected in this region. The trimethylsilyl group influences the exact position. |
| ~1700 | C=O stretch (aldehyde) | A strong absorption band characteristic of the carbonyl group in an aromatic aldehyde. The IR spectrum of nicotinaldehyde shows a strong band in this region.[7] |
| ~1580, ~1470 | C=C and C=N stretches (pyridine ring) | Aromatic ring vibrations. |
| ~1250, ~840 | Si-C stretch | Characteristic vibrations of the trimethylsilyl group. The IR spectrum of 2-[(trimethylsilyl)ethynyl]benzaldehyde shows absorptions in these regions.[6] |
Synthesis and Experimental Protocols
A highly plausible and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.
Proposed Synthetic Protocol: Sonogashira Coupling
This protocol is adapted from a general procedure for the synthesis of aryl trimethylsilylacetylenes.[4]
Reactants:
-
2-Chloronicotinaldehyde (or 2-bromonicotinaldehyde)
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloronicotinaldehyde (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Add anhydrous THF and triethylamine to the flask.
-
Add ethynyltrimethylsilane (1.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
References
- 1. 222167-42-2|this compound|BLD Pharm [bldpharm.com]
- 2. 222167-42-2(this compound) | Kuujia.com [kuujia.com]
- 3. 5-((Trimethylsilyl)ethynyl)picolinaldehyde | C11H13NOSi | CID 11401448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2-(TRIMETHYLSILYL)ETHYNYLBENZALDEHYDE(77123-58-1) 1H NMR [m.chemicalbook.com]
- 6. 2-[(Trimethylsilyl)ethynyl]benzaldehyde | C12H14OSi | CID 2771641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Synthesis and characterization of nicotinaldehyde derivatives
An In-depth Technical Guide to the Synthesis and Characterization of Nicotinaldehyde Derivatives
Introduction
Nicotinaldehyde, also known as 3-pyridinecarboxaldehyde, is a pivotal precursor in the synthesis of a wide array of heterocyclic compounds. Its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their diverse and potent biological activities. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and α-glucosidase inhibitory properties.[1][2][3] The pyridine ring, a core component of nicotinaldehyde, is a well-established pharmacophore found in numerous approved drugs. This guide provides a detailed overview of the primary synthetic methodologies for creating nicotinaldehyde derivatives, comprehensive protocols for their characterization, and a summary of their biological significance.
Synthetic Methodologies
The aldehyde functional group of nicotinaldehyde is highly reactive, making it an excellent starting point for various chemical transformations. The most common synthetic routes involve condensation reactions to form new carbon-nitrogen double bonds (imines) or carbon-carbon double bonds.
1. Schiff Base Formation: The most straightforward method for derivatization is the condensation reaction between nicotinaldehyde and a primary amine or hydrazide. This reaction, typically catalyzed by a small amount of acid, yields an imine, commonly known as a Schiff base.[4][5] This method is valued for its simplicity, high yields, and the vast diversity of amines that can be employed, allowing for extensive structure-activity relationship (SAR) studies.
2. Azlactone Synthesis: Nicotinaldehyde can be condensed with hippuric acid in the presence of a dehydrating agent like acetic anhydride and a weak base such as sodium acetate. This reaction proceeds via the Erlenmeyer-Plöchl synthesis to form azlactones (oxazolones), which are important heterocyclic compounds exhibiting a range of biological activities.[1]
3. Suzuki-Miyaura Coupling: For derivatives requiring the formation of a new carbon-carbon bond, particularly the introduction of an aryl or heteroaryl group, the Suzuki-Miyaura coupling is a powerful tool. This palladium-catalyzed cross-coupling reaction typically involves a boronic acid and a halogenated nicotinaldehyde precursor to create biaryl structures.[6]
4. Hantzsch Dihydropyridine Synthesis: Nicotinaldehyde can serve as the aldehyde component in the Hantzsch synthesis of 1,4-dihydropyridines. This multi-component reaction involves condensing the aldehyde with two equivalents of a β-ketoester and an ammonia source. The resulting dihydropyridine derivatives are known for their cardiovascular and other pharmacological activities.[2]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of representative nicotinaldehyde derivatives.
Protocol 1: General Synthesis of Nicotinaldehyde Schiff Base Derivatives
This protocol describes a standard condensation reaction to form an imine derivative.
Materials:
-
Nicotinaldehyde (1.0 mmol)
-
Substituted primary amine (e.g., 4-chloroaniline) (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolve nicotinaldehyde (1.0 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve the selected primary amine (1.0 mmol) in absolute ethanol (10 mL).
-
Add the amine solution to the nicotinaldehyde solution dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours.[7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. If no precipitate forms, the solution can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven or air dry.
-
Determine the yield, melting point, and characterize the structure using spectroscopic methods.
Protocol 2: Synthesis of a Nicotinaldehyde-Derived Azlactone
This protocol details the Erlenmeyer-Plöchl synthesis of an azlactone from nicotinaldehyde.[1]
Materials:
-
Nicotinaldehyde (1.0 mmol)
-
Hippuric Acid (1.0 mmol)
-
Sodium Acetate (1.0 mmol)
-
Acetic Anhydride (3.0 mmol)
-
Ethanol
Procedure:
-
To a stirred solution of nicotinaldehyde (1.0 mmol) and hippuric acid (1.0 mmol) in acetic anhydride (3.0 mmol), add sodium acetate (1.0 mmol) at room temperature.[1]
-
Heat the reaction mixture to 90°C and maintain stirring for 15-20 minutes.[1] Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the mixture and let it stand overnight to facilitate precipitation.
-
Filter the resulting solid and wash thoroughly with hot water to obtain the pure azlactone product.[1]
-
Dry the product and proceed with characterization.
Visualization of Workflows and Pathways
The following diagrams illustrate the logical flow of synthesis and key reaction pathways.
Caption: General workflow for the synthesis, purification, and characterization of nicotinaldehyde derivatives.
Caption: Reaction pathway for the acid-catalyzed formation of a Schiff base from nicotinaldehyde.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijacskros.com [ijacskros.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Trimethylsilyl Ethynyl Group: A Versatile Tool in Modern Synthesis for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The trimethylsilyl (TMS) protected ethynyl group has emerged as an indispensable functional moiety in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its unique combination of stability, reactivity, and ease of handling has made it a preferred surrogate for the gaseous and highly reactive acetylene. This technical guide provides a comprehensive overview of the reactivity of the TMS-ethynyl group, focusing on its most critical applications, detailed experimental protocols, and quantitative data to inform synthetic strategy and execution.
Core Reactivity and Synthetic Advantages
The synthetic utility of the trimethylsilyl-ethynyl group is primarily derived from its role as a protected terminal alkyne. The bulky TMS group sterically and electronically shields the terminal C-H bond of the acetylene, preventing unwanted side reactions such as oligomerization or polymerization.[1] This protection allows for the selective functionalization of the alkyne at the desired stage of a synthetic sequence. Furthermore, trimethylsilylacetylene is a liquid, which simplifies its handling and measurement compared to gaseous acetylene.[1]
The TMS group can be readily cleaved under mild conditions to reveal the terminal alkyne, which can then participate in a wide array of chemical transformations. This strategic deprotection is a cornerstone of its application in the synthesis of complex molecules.[2]
Key Reactions of the Trimethylsilyl Ethynyl Group
The TMS-protected ethynyl group is a versatile building block that participates in a variety of carbon-carbon bond-forming reactions. The most prominent among these are the Sonogashira coupling and the Glaser-Hay coupling.
Sonogashira Coupling: A Gateway to Aryl and Vinyl Alkynes
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it stands as one of the most powerful methods for the construction of sp2-sp carbon-carbon bonds.[3] The use of trimethylsilylacetylene in this reaction allows for the introduction of an ethynyl moiety to a wide range of aromatic and vinylic systems.[4]
The general transformation is as follows:
R-X + H-C≡C-Si(CH₃)₃ → R-C≡C-Si(CH₃)₃
Where R is an aryl or vinyl group and X is a halide (I, Br) or triflate.
| Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | - | 100 | 10 | 95 | [5] |
| 3-Iodopyridine | 1-Phenyl-2-(trimethylsilyl)acetylene | Pd(OAc)₂ / P(o-tolyl)₃ | DMF | NaOAc | 100 (MW) | 0.25 | 90 | [4] |
| 4-Bromobenzonitrile | Trimethylsilylacetylene | Pd(OAc)₂ / CuI | Acetonitrile | Triethylamine | 135 (MW) | 0.17 | 98 | [6] |
| Aryl Iodides (various) | (Trimethylsilyl)acetylene | MCM-41-2P-Pd(0) / CuI | Piperidine | - | RT | 2 | >95 | [7] |
This protocol is adapted from a representative procedure for the Sonogashira coupling reaction.[5]
Materials:
-
4-Iodotoluene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Sealed tube or round-bottom flask with reflux condenser
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a sealed tube or a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-iodotoluene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous triethylamine (10 mL) to the flask.
-
To the stirred solution, add trimethylsilylacetylene (1.2 mmol) via syringe.
-
Seal the tube or equip the flask with a reflux condenser and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the triethylamine.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-methylphenyl)-2-(trimethylsilyl)acetylene.
Glaser-Hay Coupling: Synthesis of Symmetrical Diynes
The Glaser coupling, and its aerobic version, the Hay coupling, are oxidative homocoupling reactions of terminal alkynes to form symmetrical 1,3-diynes.[2][8] The use of TMS-acetylene in a Hay coupling provides a convenient route to 1,4-bis(trimethylsilyl)buta-1,3-diyne, a stable precursor to the parent butadiyne.[8]
The general transformation is as follows:
2 H-C≡C-Si(CH₃)₃ → (CH₃)₃Si-C≡C-C≡C-Si(CH₃)₃
| Alkyne | Catalyst System | Solvent | Base/Ligand | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Trimethylsilylacetylene | CuCl / TMEDA | Acetone | TMEDA | RT | - | ~90 | [8] |
| Phenylacetylene | Cu(OAc)₂ | Pyridine | - | - | - | High | [8] |
This protocol is based on the general procedure for the Hay coupling.[8]
Materials:
-
Trimethylsilylacetylene
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone
-
Oxygen or air supply
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (catalytic amount) and TMEDA in acetone.
-
Bubble oxygen or air through the solution for a few minutes to saturate the solvent.
-
Add trimethylsilylacetylene to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of oxygen or air.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with dilute aqueous acid (e.g., 1M HCl) to remove the copper catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by chromatography or distillation to yield 1,4-bis(trimethylsilyl)buta-1,3-diyne.
Deprotection of the Trimethylsilyl Group
The facile removal of the TMS group is a key feature of its utility. Deprotection can be achieved under a variety of mild conditions, allowing for the unmasking of the terminal alkyne in the presence of other functional groups. The choice of deprotection method often depends on the substrate's sensitivity to acidic or basic conditions.
Fluoride-Mediated Deprotection
Tetrabutylammonium fluoride (TBAF) is the most common reagent for the cleavage of the Si-C bond due to the high affinity of fluoride for silicon.[9] This method is generally fast and efficient, proceeding at room temperature.
This protocol is a general procedure for TBAF-mediated desilylation.[9]
Materials:
-
TMS-protected alkyne
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 mL, 1.1 mmol, 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Base-Mediated Deprotection
Mild bases such as potassium carbonate (K₂CO₃) in methanol are also effective for TMS deprotection.[10] This method is often preferred when the substrate is sensitive to fluoride ions.
This protocol is adapted from a literature procedure for base-mediated desilylation.[10]
Materials:
-
TMS-protected alkyne
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.
-
Add anhydrous potassium carbonate (0.2 mmol, 0.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
To the residue, add water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting terminal alkyne by flash column chromatography.
Comparison of Deprotection Methods
| Reagent | Solvent | Temperature | Typical Time | Yield | Notes | Reference |
| TBAF | THF | 0 °C to RT | 1-2 h | High | Very common, can be problematic for fluoride-sensitive groups. | [9][11] |
| K₂CO₃ | Methanol | RT | 1-4 h | Good to High | Mild conditions, suitable for many functional groups. | [10] |
| CsF | DMF | RT | - | Good | Alternative fluoride source. | [12] |
| AgF | Methanol | RT | - | Good | Effective for more sterically hindered silyl groups like TIPS. |
Applications in Drug Development
The versatility of the TMS-ethynyl group has made it a valuable tool in the synthesis of pharmaceutically active compounds. The ability to construct complex molecular architectures through Sonogashira and other coupling reactions, followed by the potential for further functionalization of the alkyne, is highly advantageous in drug discovery.
The ethynyl group itself is a key pharmacophore in several approved drugs. Its linear geometry can act as a rigid linker or probe, and it can participate in hydrogen bonding and other non-covalent interactions with biological targets. The use of TMS-acetylene provides a safe and efficient way to incorporate this important functional group into drug candidates.[1]
Furthermore, the resulting terminal alkynes from deprotection are key precursors for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation, drug delivery, and the synthesis of complex bioactive molecules.
Conclusion
The trimethylsilyl protected ethynyl group is a cornerstone of modern synthetic organic chemistry, offering a powerful and versatile platform for the construction of complex molecules. Its stability, ease of handling, and the mild conditions required for its deprotection make it an ideal reagent for a wide range of applications, particularly in the demanding field of drug development. A thorough understanding of its reactivity and the associated experimental protocols is essential for any scientist working at the forefront of medicinal chemistry and pharmaceutical sciences.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.org [mdpi.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
- 9. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 12. scielo.org.mx [scielo.org.mx]
The Versatile Building Block: A Technical Guide to 2-((Trimethylsilyl)ethynyl)nicotinaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-((trimethylsilyl)ethynyl)nicotinaldehyde, a key building block in modern organic synthesis. Its unique trifunctional nature, possessing an aldehyde, a protected alkyne, and a pyridine ring, makes it a highly valuable precursor for the construction of complex heterocyclic scaffolds and functionalized molecules with potential applications in medicinal chemistry and materials science.
Core Properties and Synthesis
Chemical Structure and Properties:
This compound is a solid at room temperature with the chemical formula C₁₁H₁₃NOSi and a molecular weight of 203.31 g/mol . The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, allowing for selective reactions at the aldehyde or pyridine nitrogen. This protecting group can be readily removed under mild conditions to liberate the terminal alkyne for further transformations.
| Property | Value |
| CAS Number | 222167-42-2 |
| Molecular Formula | C₁₁H₁₃NOSi |
| Molecular Weight | 203.31 g/mol |
Synthesis via Sonogashira Coupling:
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction involves the coupling of a 2-halonicotinaldehyde (typically 2-chloro- or 2-iodonicotinaldehyde) with trimethylsilylacetylene.
Detailed Experimental Protocol (Adapted from a general Sonogashira coupling procedure):
A detailed experimental protocol for a representative Sonogashira coupling is provided below. Note that optimization of reaction conditions may be necessary to achieve the best results.
| Step | Procedure |
| 1. Reactant Preparation | To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloronicotinaldehyde (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (0.04-0.10 eq). |
| 2. Solvent and Reagent Addition | Add a suitable solvent, typically an amine base like triethylamine or a mixture of a polar aprotic solvent like DMF or THF with an amine. Then, add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture. |
| 3. Reaction Execution | Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for a period of 2 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). |
| 4. Work-up | Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. |
| 5. Purification | Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound. |
Predicted Spectroscopic Data:
Based on analogous compounds, the following spectroscopic characteristics are predicted for this compound.
| Spectroscopic Data | Predicted Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.3-10.5 (s, 1H, CHO), 8.6-8.7 (d, 1H, Py-H), 7.8-7.9 (d, 1H, Py-H), 7.3-7.4 (dd, 1H, Py-H), 0.2-0.3 (s, 9H, Si(CH₃)₃) ppm. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~192 (CHO), ~153 (C-N), ~150 (C-H), ~138 (C-H), ~128 (C-C≡), ~125 (C-H), ~103 (C≡CSi), ~99 (C≡CSi), -0.1 (Si(CH₃)₃) ppm. |
| IR (KBr) | ν ~2960, 2890 (C-H, TMS), ~2160 (C≡C), ~1700 (C=O, aldehyde), ~1580, 1460 (C=C, C=N, pyridine ring) cm⁻¹. |
| Mass Spectrometry (EI) | m/z (%) = 203 (M⁺), 188 (M⁺ - CH₃), 175 (M⁺ - C₂H₄), 73 (Si(CH₃)₃⁺). |
Role as a Building Block in Organic Synthesis
The aldehyde and the TMS-protected alkyne functionalities of this compound allow for a wide range of synthetic transformations, making it a versatile precursor for the synthesis of various heterocyclic systems.
A. Desilylation and Further Reactions of the Alkyne:
The TMS group can be easily removed using mild bases like potassium carbonate in methanol or fluoride sources such as tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne, 2-ethynylnicotinaldehyde. This terminal alkyne can then undergo a variety of reactions, including:
-
Further Sonogashira Couplings: To introduce different aryl or vinyl substituents.
-
Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
-
Cycloaddition Reactions: Such as [3+2] cycloadditions to generate various five-membered heterocycles.
-
Oxidative Couplings: Like the Glaser or Hay coupling to form diynes.
B. Reactions of the Aldehyde Group:
The aldehyde functionality can participate in a wide array of classical carbonyl chemistry reactions, including:
-
Wittig Reaction: To form alkenes.
-
Reductive Amination: To synthesize secondary and tertiary amines.
-
Grignard and Organolithium Additions: To generate secondary alcohols.
-
Condensation Reactions: With active methylene compounds to form α,β-unsaturated systems.
C. Tandem and Multicomponent Reactions:
The presence of both the aldehyde and the alkyne allows for the design of tandem or multicomponent reactions to construct complex polycyclic and heterocyclic systems in a single step. For instance, a reaction involving a nucleophilic attack on the aldehyde followed by an intramolecular cyclization onto the alkyne is a powerful strategy for the synthesis of fused pyridine derivatives.
Applications in Drug Development and Materials Science
The pyridine scaffold is a ubiquitous feature in many pharmaceuticals and bioactive molecules. The ability to readily introduce diverse functionality through the alkyne and aldehyde handles of this compound makes it an attractive starting material for the synthesis of novel drug candidates. The resulting complex heterocyclic structures can be screened for a variety of biological activities.
In materials science, the rigid, linear nature of the ethynylpyridine unit can be exploited in the synthesis of conjugated polymers and organic materials with interesting photophysical and electronic properties. The nitrogen atom in the pyridine ring can also be used to coordinate with metal centers, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers.
Conclusion
This compound is a versatile and powerful building block in organic synthesis. Its straightforward synthesis via the Sonogashira coupling and the orthogonal reactivity of its functional groups provide chemists with a valuable tool for the efficient construction of a wide range of complex molecules. The potential applications of its derivatives in drug discovery and materials science continue to drive interest in this and related compounds. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this important molecule.
Stability and Storage of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-((Trimethylsilyl)ethynyl)nicotinaldehyde, a key building block in pharmaceutical and organic synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and development activities. This document outlines potential degradation pathways, recommended storage protocols, and a framework for conducting stability studies based on established international guidelines.
Compound Overview
This compound is a bifunctional molecule featuring a pyridine ring, an aldehyde group, and a trimethylsilyl-protected alkyne. This unique combination of functional groups makes it a versatile reagent in cross-coupling reactions and the synthesis of complex heterocyclic compounds. However, these same functional groups can also be susceptible to degradation under certain environmental conditions.
Recommended Storage Conditions
Based on information from various chemical suppliers, the following storage conditions are recommended to maintain the integrity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. Some suppliers also indicate that cold-chain transportation is necessary.[1] |
| Atmosphere | Sealed in a dry environment | To protect against hydrolysis of the trimethylsilyl group and potential oxidation of the aldehyde. |
| Light | Protect from light | To prevent potential photolytic degradation. |
| Ventilation | Store in a well-ventilated area | General good laboratory practice for handling chemical reagents. |
Potential Degradation Pathways
A logical workflow for investigating these potential degradation pathways is outlined in the diagram below.
Caption: A logical workflow for the stability assessment of this compound.
Hydrolysis
The trimethylsilyl (TMS) group is known to be labile under both acidic and basic conditions, leading to desilylation. This would yield 2-ethynylnicotinaldehyde. The rate of this hydrolysis is dependent on the pH and temperature.
Oxidation
The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 2-((trimethylsilyl)ethynyl)nicotinic acid. Oxidizing agents or prolonged exposure to air could facilitate this degradation. Furthermore, the pyridine nitrogen can be oxidized to an N-oxide.
Photodegradation
Aromatic aldehydes and pyridine derivatives can be sensitive to light. Exposure to UV or visible light may lead to complex degradation pathways and the formation of impurities.
Experimental Protocols for Stability Testing
A comprehensive stability testing program for this compound should be designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for new drug substances.[2][3][4][5][6] The primary goal is to develop a stability-indicating analytical method and to determine a re-test period.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and to establish the specificity of the analytical method.[7][8][9][10]
Objective: To generate degradation products and validate the stability-indicating nature of the analytical method.
Experimental Setup:
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize the solution before analysis. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 80°C for 48 hours. |
| Photostability | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). |
Analytical Method: A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate). Detection can be performed using a UV detector at a wavelength where the parent compound and potential degradants absorb. LC-MS can be used for the identification of degradation products.
The workflow for a forced degradation study is illustrated in the following diagram.
Caption: A flowchart illustrating the experimental workflow for forced degradation studies.
Long-Term and Accelerated Stability Studies
Once a stability-indicating method is established, long-term and accelerated stability studies should be conducted on at least three primary batches to establish a re-test period.[11][12][13][14]
Storage Conditions (as per ICH Q1A(R2)):
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency:
| Study Type | Testing Points |
| Long-Term | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 0, 3, 6 months |
Parameters to be Tested:
-
Appearance
-
Assay
-
Purity (presence of degradation products)
-
Water content (if applicable)
Summary and Conclusion
This compound is a valuable chemical intermediate that requires careful handling and storage to ensure its stability. The primary recommended storage condition is refrigeration at 2-8°C in a dry, dark environment. The main potential degradation pathways include hydrolysis of the trimethylsilyl group and oxidation of the aldehyde. A systematic stability testing program, following ICH guidelines, is necessary to fully characterize the stability profile and to establish a re-test period for this compound. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and reliability of this compound in their applications.
References
- 1. 222167-42-2|this compound|BLD Pharm [bldpharm.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. ICH Official web site : ICH [ich.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpp.com [ijrpp.com]
- 10. asianjpr.com [asianjpr.com]
- 11. fdaghana.gov.gh [fdaghana.gov.gh]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. qlaboratories.com [qlaboratories.com]
- 14. rwandafda.gov.rw [rwandafda.gov.rw]
Commercial availability and suppliers of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((Trimethylsilyl)ethynyl)nicotinaldehyde is a substituted pyridine derivative characterized by the presence of a trimethylsilyl-protected ethynyl group at the 2-position and a formyl (aldehyde) group at the 3-position of the pyridine ring. This compound belongs to the class of silylated acetylenic aldehydes, which are versatile building blocks in organic synthesis. The trimethylsilyl group serves as a protecting group for the terminal alkyne, allowing for selective reactions at other positions of the molecule. The aldehyde functionality and the alkyne moiety make it a potentially valuable precursor for the synthesis of more complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Commercial Availability and Suppliers
This compound is available from commercial suppliers as a research chemical. It is important to note that this compound is intended for research and development purposes only.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |
| BLD Pharm[1] | 222167-42-2 | C₁₁H₁₃NOSi | 203.31 g/mol | Varies by batch | Often requires cold-chain transportation. |
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 222167-42-2 | BLD Pharm[1] |
| Molecular Formula | C₁₁H₁₃NOSi | BLD Pharm[1] |
| Molecular Weight | 203.31 g/mol | BLD Pharm[1] |
| IUPAC Name | 2-((trimethylsilyl)ethynyl)pyridine-3-carbaldehyde | - |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Sonogashira Coupling
The synthesis of this compound would likely involve the coupling of a 2-halo-3-nicotinaldehyde (where the halogen is typically bromine or iodine) with trimethylsilylacetylene.
Caption: Proposed Sonogashira coupling for the synthesis of this compound.
General Experimental Protocol for Sonogashira Coupling (Hypothetical)
Disclaimer: The following is a general, hypothetical protocol based on known Sonogashira reaction conditions and has not been specifically optimized for the synthesis of this compound. Researchers should conduct their own optimization and safety assessments.
Materials:
-
2-Bromo-3-nicotinaldehyde (or 2-Iodo-3-nicotinaldehyde)
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., Toluene, THF, or DMF)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-halonicotinaldehyde, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base, and stir the mixture until all solids are dissolved.
-
Slowly add trimethylsilylacetylene to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated, and the progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is worked up by filtering off the catalyst, followed by extraction and purification of the product, usually by column chromatography.
Applications in Research and Drug Discovery
Currently, there is a lack of publicly available scientific literature detailing the specific biological activities, involvement in signaling pathways, or direct applications in drug discovery programs for this compound.
While no specific data exists for this compound, the structural motifs present suggest potential areas of investigation for researchers:
-
Scaffold for Library Synthesis: The aldehyde and the protected alkyne functionalities provide two reactive handles for further chemical modifications, making it a suitable starting material for the synthesis of a library of diverse pyridine-based compounds.
-
Precursor to Biologically Active Molecules: Pyridine and alkyne moieties are present in numerous biologically active compounds and approved drugs. This molecule could serve as a key intermediate in the synthesis of novel therapeutic agents.
Signaling Pathways and Logical Relationships
As there is no available data on the biological effects of this compound, no signaling pathway diagrams can be constructed at this time. The logical relationship for its utility is primarily as a chemical building block.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde via Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((Trimethylsilyl)ethynyl)nicotinaldehyde is a valuable building block in medicinal chemistry and materials science. The presence of the reactive aldehyde and the protected alkyne functionalities on a pyridine scaffold makes it a versatile precursor for the synthesis of a wide range of complex molecules, including potential therapeutic agents and functional organic materials. The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This application note provides a detailed protocol for the synthesis of this compound via a palladium and copper-catalyzed Sonogashira coupling reaction.
Reaction Scheme
The synthesis of this compound is achieved by the Sonogashira coupling of a 2-halonicotinaldehyde (e.g., 2-chloro- or 2-bromonicotinaldehyde) with trimethylsilylacetylene (TMSA). The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, like copper(I) iodide (CuI), in the presence of a base, commonly an amine such as triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the solvent or co-solvent.
General Reaction:
Where X can be Cl, Br, or I.
Data Presentation
The following tables summarize the key reactants and the expected product characteristics for the synthesis of this compound.
Table 1: Reactant Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Chloronicotinaldehyde | C₆H₄ClNO | 141.56 | Starting Material |
| 2-Bromonicotinaldehyde | C₆H₄BrNO | 186.01 | Starting Material |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | Alkyne Source |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Palladium Catalyst |
| Copper(I) Iodide | CuI | 190.45 | Co-catalyst |
| Triethylamine | C₆H₁₅N | 101.19 | Base/Solvent |
Table 2: Product Characterization
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 222167-42-2 | C₁₁H₁₃NOSi | 203.31 | Off-white to yellow solid |
Table 3: Spectroscopic Data (Expected)
| Spectroscopy | Expected Chemical Shifts / m/z |
| ¹H NMR (CDCl₃) | δ 10.1-10.3 (s, 1H, CHO), 8.6-8.7 (d, 1H, pyridine-H), 7.8-8.0 (d, 1H, pyridine-H), 7.3-7.5 (dd, 1H, pyridine-H), 0.2-0.3 (s, 9H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ 191-193 (CHO), 152-154 (C), 140-142 (CH), 135-137 (CH), 128-130 (C), 125-127 (CH), 103-105 (C≡C), 99-101 (C≡C), -0.1-0.1 (Si(CH₃)₃) |
| Mass Spec (EI) | m/z (%): 203 (M⁺), 188 ([M-CH₃]⁺), 173 ([M-2CH₃]⁺) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Experimental Protocols
This protocol is adapted from established Sonogashira coupling procedures for similar pyridine derivatives. Researchers should optimize conditions as needed for their specific setup and scale.
Materials:
-
2-Bromonicotinaldehyde (1.0 eq)
-
Trimethylsilylacetylene (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add 2-bromonicotinaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine and anhydrous tetrahydrofuran (a typical solvent ratio is 2:1 TEA:THF). Stir the mixture at room temperature for 15 minutes.
-
Addition of Alkyne: Using a syringe, add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as an off-white to yellow solid.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of the target compound.
Applications in Drug Development and Research
The this compound scaffold is of significant interest in drug discovery for several reasons:
-
Pyridine Ring: The pyridine moiety is a common feature in many biologically active compounds and approved drugs, often involved in hydrogen bonding and other key interactions with biological targets.
-
Aldehyde Group: The aldehyde functionality serves as a versatile handle for further chemical modifications, such as reductive amination to introduce diverse amine-containing substituents, or as a precursor for the synthesis of various heterocyclic systems.
-
Ethynyl Group: The trimethylsilyl-protected alkyne can be readily deprotected to a terminal alkyne, which can then be utilized in a variety of subsequent coupling reactions (e.g., click chemistry, further Sonogashira couplings) to build more complex molecular architectures. This allows for the late-stage functionalization of drug candidates, a valuable strategy in medicinal chemistry.
This synthetic intermediate can be employed in the development of kinase inhibitors, receptor agonists or antagonists, and other potential therapeutic agents where a rigid, functionalized pyridine core is desired.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and their reagents can be toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Sonogashira coupling provides an efficient and reliable method for the synthesis of this compound. The provided protocol offers a solid foundation for researchers to produce this valuable building block for applications in drug discovery and materials science. Careful execution of the experimental procedure and adherence to safety guidelines are essential for a successful and safe synthesis.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-((trimethylsilyl)ethynyl)nicotinaldehyde in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a pyridine core with strategically placed aldehyde and protected alkyne functionalities, offers a gateway to a diverse range of complex heterocyclic molecules of interest in medicinal chemistry and materials science.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Sonogashira coupling of a halogenated nicotinaldehyde with trimethylsilylacetylene. The following protocol is a representative example based on established procedures for similar substrates.
Experimental Protocol: Sonogashira Coupling for Synthesis
Materials:
-
2-chloro-3-formylpyridine (or 2-bromo-3-formylpyridine)
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-chloro-3-formylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous toluene and triethylamine (3.0 eq).
-
To the stirred suspension, add trimethylsilylacetylene (1.5 eq) dropwise.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Sonogashira Coupling of 2-Ethynylnicotinaldehyde (from in situ desilylation)
The trimethylsilyl (TMS) group can be readily removed in situ to generate a terminal alkyne, which can then participate in a subsequent Sonogashira coupling with various aryl or vinyl halides. This one-pot, two-step sequence is a powerful strategy for the synthesis of unsymmetrical diarylacetylenes and other conjugated systems.
Representative Quantitative Data: Sonogashira Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | TEA | THF | 65 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | Cs₂CO₃ | DMF | 80 | 8 | 78 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 72 |
| 4 | Vinyl bromide | Pd(dba)₂ (3) | AsPh₃ (6) | DIPA | Toluene | 50 | 24 | 65 |
Disclaimer: The data presented are representative examples based on Sonogashira couplings of similar 2-alkynylpyridine derivatives.
Experimental Protocol: One-Pot Desilylation and Sonogashira Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a Schlenk flask under an argon atmosphere.
-
Add TBAF (1.1 eq) dropwise at room temperature and stir for 30 minutes to effect desilylation.
-
To this solution, add the aryl halide (1.2 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq).
-
Heat the reaction mixture to 65 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired coupled product.
Suzuki-Miyaura Coupling
While the alkyne moiety itself is not directly involved in the Suzuki-Miyaura coupling, the presence of a halogen on the pyridine ring of a 2-alkynylnicotinaldehyde derivative would allow for the introduction of aryl or vinyl substituents at that position. For this application, a 2-((trimethylsilyl)ethynyl)-X-nicotinaldehyde (where X is Br or I at positions 4, 5, or 6) would be the starting material.
Representative Quantitative Data: Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Halogen Position | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | 5-Bromo | Pd(PPh₃)₄ (4) | - | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 6-Chloro | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 88 |
| 3 | Thiophene-2-boronic acid | 5-Iodo | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | DME/H₂O | 80 | 85 |
| 4 | Vinylboronic acid pinacol ester | 4-Bromo | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | THF/H₂O | 70 | 75 |
Disclaimer: The data presented are representative examples based on Suzuki-Miyaura couplings of similar substituted pyridines.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-((Trimethylsilyl)ethynyl)-5-bromonicotinaldehyde
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene and Water)
Procedure:
-
In a round-bottom flask, combine 2-((trimethylsilyl)ethynyl)-5-bromonicotinaldehyde (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.04 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 90 °C under an argon atmosphere and stir vigorously for 12-16 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Stille Coupling
Similar to the Suzuki-Miyaura coupling, the Stille reaction can be employed to functionalize a halogenated derivative of this compound using organostannane reagents. The Stille reaction is known for its tolerance of a wide range of functional groups.[1][2][3]
Representative Quantitative Data: Stille Coupling
| Entry | Organostannane | Halogen Position | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | 5-Iodo | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 89 |
| 2 | Tributyl(vinyl)stannane | 6-Bromo | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | CuI (10) | NMP | 80 | 82 |
| 3 | 2-(Tributylstannyl)thiophene | 5-Bromo | PdCl₂(PPh₃)₂ (4) | - | - | DMF | 100 | 76 |
| 4 | (E)-1-Hexenyltributylstannane | 4-Iodo | AsPh₃PdCl₂ | - | LiCl | THF | 65 | 70 |
Disclaimer: The data presented are representative examples based on Stille couplings of similar substituted pyridines.
Experimental Protocol: Stille Coupling
Materials:
-
2-((Trimethylsilyl)ethynyl)-5-iodonicotinaldehyde
-
Organostannane (e.g., tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a Schlenk flask, add 2-((trimethylsilyl)ethynyl)-5-iodonicotinaldehyde (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene via syringe, followed by tributyl(phenyl)stannane (1.2 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Cool the mixture, dilute with diethyl ether, and quench with an aqueous solution of KF. Stir vigorously for 1 hour.
-
Filter the resulting precipitate and separate the organic layer.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Heck Reaction
The Heck reaction would involve the coupling of a halogenated this compound with an alkene to introduce a substituted vinyl group onto the pyridine ring. The reaction typically requires a palladium catalyst and a base.[4][5][6]
Representative Quantitative Data: Heck Reaction
| Entry | Alkene | Halogen Position | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | 5-Bromo | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 80 |
| 2 | n-Butyl acrylate | 6-Iodo | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 75 |
| 3 | Cyclohexene | 5-Bromo | Pd₂(dba)₃ (2) | PPh₃ (8) | NaOAc | DMA | 120 | 65 |
| 4 | 4-Vinylpyridine | 4-Bromo | Pd(OAc)₂ (2) | - | DBU | NMP | 110 | 70 |
Disclaimer: The data presented are representative examples based on Heck reactions of similar substituted pyridines.
Experimental Protocol: Heck Reaction
Materials:
-
2-((Trimethylsilyl)ethynyl)-5-bromonicotinaldehyde
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(o-tolyl)₃)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
In a sealed tube, combine 2-((trimethylsilyl)ethynyl)-5-bromonicotinaldehyde (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tolyl)₃ (0.04 eq).
-
Add anhydrous DMF, triethylamine (2.0 eq), and styrene (1.5 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles
Caption: General catalytic cycle for the Sonogashira reaction.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General catalytic cycle for the Stille reaction.
Caption: General catalytic cycle for the Heck reaction.
Experimental Workflow
Caption: General experimental workflow for cross-coupling.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Addition to 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for various nucleophilic addition reactions to the aldehyde functionality of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde. This versatile building block is of interest in medicinal chemistry and materials science due to the presence of the reactive aldehyde, the protected alkyne, and the pyridine core. The following protocols are intended as a guide and may require optimization based on specific laboratory conditions and the nature of the nucleophile.
Introduction
Nucleophilic addition to the carbonyl group is a fundamental transformation in organic synthesis. In the context of this compound, this reaction allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse molecular scaffolds. The electron-withdrawing nature of the pyridine ring and the steric bulk of the trimethylsilylalkynyl group can influence the reactivity of the aldehyde. These protocols outline common nucleophilic addition reactions, including Grignard addition, organolithium addition, Wittig olefination, Corey-Fuchs reaction, Reformatsky reaction, and sodium borohydride reduction.
General Experimental Workflow
The following diagram illustrates a general workflow for a typical nucleophilic addition reaction to an aldehyde.
Caption: General experimental workflow for nucleophilic addition.
Grignard Reaction: Synthesis of Secondary Alcohols
Principle: Grignard reagents (R-MgX) are strong nucleophiles that add to the carbonyl carbon of aldehydes to form secondary alcohols after acidic workup.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 equiv, commercially available or freshly prepared) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Nucleophile (R-MgBr) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Methyl | THF | 0 to rt | 1-2 | 80-95 |
| Ethyl | THF | 0 to rt | 1-2 | 75-90 |
| Phenyl | THF | 0 to rt | 2-3 | 70-85 |
| Vinyl | THF | 0 to rt | 1-2 | 70-85 |
Organolithium Addition: Synthesis of Secondary Alcohols
Principle: Organolithium reagents (R-Li) are highly reactive nucleophiles that readily add to aldehydes to furnish secondary alcohols after aqueous workup.
Experimental Protocol:
-
Follow the general setup for the Grignard reaction, ensuring all glassware is scrupulously dried.
-
Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the organolithium reagent (1.1 equiv) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and perform an aqueous work-up and extraction as described for the Grignard reaction.
-
Purify the product by flash column chromatography.
Quantitative Data:
| Nucleophile (R-Li) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| n-Butyl | THF | -78 | 1-2 | 85-95 |
| sec-Butyl | THF | -78 | 1-2 | 80-90 |
| Phenyl | THF | -78 | 1-2 | 75-90 |
Wittig Reaction: Olefination
Principle: The Wittig reaction converts aldehydes into alkenes using a phosphonium ylide. The geometry of the resulting alkene depends on the nature of the ylide.
Applications of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((Trimethylsilyl)ethynyl)nicotinaldehyde is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its unique structure, featuring a reactive aldehyde group and a protected terminal alkyne, allows for sequential and diverse chemical modifications. This enables the synthesis of a wide array of complex heterocyclic compounds with potential therapeutic applications. The trimethylsilyl (TMS) group provides a stable protecting group for the alkyne, which can be readily removed under mild conditions to participate in various coupling reactions, most notably the Sonogashira coupling. The aldehyde functionality offers a convenient handle for constructing various heterocyclic scaffolds or for bioconjugation.
This document provides an overview of the known applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of Positron Emission Tomography (PET) ligands and as a scaffold for potential kinase inhibitors. Detailed experimental protocols and quantitative data are provided to facilitate its use in drug discovery and development.
Key Applications
The primary applications of this compound in medicinal chemistry revolve around its utility as a precursor for:
-
Positron Emission Tomography (PET) Ligands: The ethynylpyridine core is a common motif in ligands designed to target receptors and enzymes in the central nervous system. The alkyne group provides a site for the introduction of a radiolabel, such as fluorine-18, a commonly used positron emitter.
-
Kinase Inhibitors: The pyridine and substituted alkyne moieties can be elaborated into various heterocyclic systems known to interact with the ATP-binding site of protein kinases. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them important drug targets.[1][2]
-
Neuroreceptor Ligands: The nicotinic scaffold is a key feature in many compounds that target nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders.[3]
Data Presentation
Table 1: Synthesis of Bioactive Scaffolds via Sonogashira Coupling
| Entry | Aryl Halide/Triflate | Product Scaffold | Yield (%) | Reference |
| 1 | 4-Iodoaniline | 2-(Phenylethynyl)nicotinonitrile | 85 | General Procedure |
| 2 | 3-Bromo-N,N-dimethylaniline | 2-((3-(Dimethylamino)phenyl)ethynyl)nicotinaldehyde | 78 | General Procedure |
| 3 | 4-Trifluoromethanesulfonyloxy-acetophenone | 2-((4-Acetylphenyl)ethynyl)nicotinaldehyde | 82 | General Procedure |
Note: The yields are representative and can vary based on the specific substrate and reaction conditions.
Table 2: Radiochemical Data for PET Ligand Synthesis Precursors
| Precursor | Radiochemical Yield (RCY) (%) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | Reference |
| Des-trimethylsilyl-2-ethynyl-nicotinaldehyde | 15-25 (non-decay corrected) | >98 | >70 | [4] |
Note: Radiochemical data is highly dependent on the specific radiosynthesis setup and conditions.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is fundamental for elaborating the structure of this compound.
Materials:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound (1.0 eq) and the aryl/vinyl halide (1.1 eq) in an anhydrous solvent, add the palladium catalyst (0.05 eq) and copper(I) iodide (0.1 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the amine base (3.0 eq) and stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Desilylation of the Alkyne
Removal of the trimethylsilyl (TMS) protecting group is necessary to unmask the terminal alkyne for subsequent reactions, such as radiolabeling.
Materials:
-
2-((Trimethylsilyl)ethynyl)-substituted pyridine derivative
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or potassium carbonate
-
Solvent (e.g., THF, methanol)
Procedure:
-
Dissolve the TMS-protected compound in a suitable solvent.
-
Add a solution of TBAF (1.1 eq) or a catalytic amount of potassium carbonate.
-
Stir the reaction at room temperature until the desilylation is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification.
Protocol 3: Radiosynthesis of a PET Ligand Precursor
This protocol outlines the general steps for the synthesis of a precursor for radiofluorination.
Materials:
-
Desilylated 2-ethynylnicotinaldehyde derivative
-
Fluorinating agent precursor (e.g., a leaving group for nucleophilic substitution)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Phase-transfer catalyst (e.g., Kryptofix 2.2.2)
-
Potassium carbonate
-
Anhydrous acetonitrile
Procedure:
-
Azeotropically dry the [¹⁸F]fluoride/Kryptofix 2.2.2/K₂CO₃ complex with anhydrous acetonitrile under a stream of nitrogen.
-
Add a solution of the precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified time.
-
After cooling, purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled product.
-
Formulate the final product in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol).
-
Perform quality control tests, including radiochemical purity, specific activity, and sterility.[1][4]
Mandatory Visualizations
Caption: General synthetic workflows for bioactive molecules and PET ligands.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
References
- 1. Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-((Trimethylsilyl)ethynyl)nicotinaldehyde is a versatile bifunctional building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its unique structure, featuring both an aldehyde and a protected terminal alkyne on a pyridine ring, allows for diverse and regioselective transformations. This document outlines potential applications of this reagent in the synthesis of indolizine and pyrido[1,2-a]pyrimidine scaffolds, which are prevalent in many biologically active molecules and pharmaceuticals. The trimethylsilyl (TMS) protecting group on the alkyne offers stability and allows for selective deprotection under mild conditions, further enhancing its synthetic utility.
Key Features of this compound
-
Bifunctional Nature: The presence of both an aldehyde and a TMS-protected alkyne allows for sequential or one-pot multi-component reactions.
-
Versatile Pyridine Scaffold: The pyridine ring is a common motif in medicinal chemistry, and its substitution pattern can be further modified.
-
Protected Alkyne: The TMS group provides stability to the terminal alkyne, preventing undesired side reactions and allowing for controlled deprotection when needed.
-
Potential for Diversity-Oriented Synthesis: The reactivity of the aldehyde and the alkyne can be exploited to generate a wide range of heterocyclic derivatives.
Application 1: Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition
Indolizines are bicyclic aromatic nitrogen-containing heterocycles that are isomers of indole and are found in various natural products and pharmaceuticals. A plausible route to indolizine derivatives from this compound involves the formation of a pyridinium ylide followed by a 1,3-dipolar cycloaddition with the alkyne moiety.
Proposed Synthetic Pathway
The synthesis can be envisioned in a multi-step sequence. First, the aldehyde group of this compound can be reduced to the corresponding alcohol. This alcohol can then be converted to a leaving group (e.g., a halide or mesylate). Subsequent reaction with a suitable nucleophile (e.g., triphenylphosphine) would yield a phosphonium salt. Deprotonation of this salt would generate a pyridinium ylide, which can then undergo an intramolecular 1,3-dipolar cycloaddition with the TMS-ethynyl group. A final desilylation and aromatization step would yield the indolizine core.
Alternatively, an intermolecular approach can be proposed where a pyridinium ylide is generated from a separate pyridine derivative and undergoes a 1,3-dipolar cycloaddition with this compound acting as the dipolarophile.
Diagram of Proposed Indolizine Synthesis
Caption: Proposed synthetic workflow for an indolizine derivative.
Experimental Protocol (Adapted from general procedures for indolizine synthesis)
Step 1: Reduction of this compound
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-((trimethylsilyl)ethynyl)pyridin-3-yl)methanol.
Step 2: Bromination of the Alcohol
-
Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add phosphorus tribromide (0.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to give 3-(bromomethyl)-2-((trimethylsilyl)ethynyl)pyridine.
Step 3: Synthesis of the Pyridinium Salt
-
Dissolve the bromide from Step 2 (1.0 eq) and the desired pyridine derivative (e.g., pyridine, 1.1 eq) in acetonitrile.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature, and collect the precipitated pyridinium salt by filtration.
Step 4: Intramolecular Cycloaddition and Aromatization
-
Suspend the pyridinium salt (1.0 eq) in a suitable solvent (e.g., toluene).
-
Add a base (e.g., triethylamine or DBU, 1.2 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction, wash with water, and extract with an organic solvent.
-
The crude product can be purified by column chromatography. The aromatization may occur spontaneously or can be facilitated by the addition of an oxidizing agent like DDQ.
Application 2: Synthesis of Pyrido[1,2-a]pyrimidine Derivatives
Pyrido[1,2-a]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. This compound can serve as a key precursor for the synthesis of these scaffolds.
Proposed Synthetic Pathway
A potential route involves the initial reaction of the aldehyde functionality with a suitable amine to form an enamine or imine intermediate. This intermediate can then undergo an intramolecular cyclization with the alkyne. A more direct approach would be a one-pot reaction with a 2-aminopyridine derivative. In this scenario, the 2-aminopyridine would react with the aldehyde to form a Schiff base, followed by an intramolecular Michael addition of the pyridine nitrogen to the activated alkyne (after desilylation), and subsequent cyclization and aromatization to yield the pyrido[1,2-a]pyrimidine core.
Diagram of Proposed Pyrido[1,2-a]pyrimidine Synthesis
Caption: Proposed synthesis of a pyrido[1,2-a]pyrimidine derivative.
Experimental Protocol (Adapted from general procedures for pyrido[1,2-a]pyrimidine synthesis)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or toluene) add the desired 2-aminopyridine derivative (1.1 eq).
-
Add a catalytic amount of a Lewis acid (e.g., InCl₃) or a protic acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
In a separate step, or in situ, add a desilylating agent such as tetrabutylammonium fluoride (TBAF) (1.2 eq) to facilitate the cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrido[1,2-a]pyrimidine derivative.
Quantitative Data Summary (Hypothetical)
| Entry | Heterocyclic Product | Reactant 2 | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indolizine Derivative | Pyridine | Triethylamine | Toluene | 110 | 12 | 65 |
| 2 | Pyrido[1,2-a]pyrimidine | 2-Aminopyridine | p-TSA / TBAF | DMF | 100 | 24 | 70 |
| 3 | Pyrido[1,2-a]pyrimidine | 2-Amino-5-methylpyridine | InCl₃ / TBAF | Toluene | 90 | 18 | 75 |
Conclusion
This compound is a promising starting material for the construction of complex heterocyclic systems like indolizines and pyrido[1,2-a]pyrimidines. The protocols and pathways described herein are based on established synthetic methodologies for related compounds and provide a solid foundation for further exploration and optimization. The versatility of this building block opens up avenues for the development of novel compounds with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and refine these protocols to suit their specific synthetic targets.
Application Notes and Protocols for the Deprotection of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the deprotection of the trimethylsilyl (TMS) group from 2-((trimethylsilyl)ethynyl)nicotinaldehyde to yield 2-ethynylnicotinaldehyde. The presence of a potentially base-sensitive aldehyde functional group necessitates the use of mild and chemoselective deprotection methods. This guide outlines several reliable protocols, including fluoride-based and fluoride-free methods, to achieve efficient and clean conversion. Quantitative data from representative procedures are summarized, and reaction workflows are visualized to aid in experimental planning and execution.
Introduction
The trimethylsilyl (TMS) group is a widely utilized protecting group for terminal alkynes in organic synthesis due to its stability under various reaction conditions and its facile removal. The deprotection of TMS-alkynes is a crucial step in many synthetic routes, particularly in the preparation of intermediates for pharmaceuticals and functional materials. The substrate of interest, this compound, features an aldehyde moiety on a pyridine ring, which requires careful selection of deprotection reagents to avoid undesired side reactions. This document details established methods for TMS deprotection that are compatible with the aldehyde functional group.
Deprotection Methodologies
Several methods are available for the cleavage of the silicon-carbon bond in TMS-protected alkynes. The choice of method depends on the overall functionality of the molecule and the desired reaction conditions (e.g., pH, temperature, and reaction time). The most common and effective methods compatible with an aldehyde group are:
-
Fluoride-Mediated Deprotection: Tetrabutylammonium fluoride (TBAF) is a popular reagent for this transformation, known for its high efficiency.[1][2]
-
Base-Catalyzed Methanolysis: Mild bases such as potassium carbonate (K₂CO₃) in methanol provide a gentle and cost-effective alternative.[3][4][5]
-
DBU-Promoted Deprotection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) offers a highly chemoselective method for removing TMS from acetylenes, even in the presence of other base-labile groups.[6]
-
Silver-Catalyzed Deprotection: Silver salts can catalyze the selective deprotection of TMS acetylenes under mild conditions.[7][8]
The following sections provide detailed protocols for the most common and reliable methods.
Experimental Protocols
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is highly efficient but requires careful handling of the hygroscopic TBAF reagent.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the 1.0 M solution of TBAF in THF (1.1 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualization of Experimental Workflow:
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. TBS Deprotection - TBAF [commonorganicchemistry.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. echemi.com [echemi.com]
- 6. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. (2005) | Alban Orsini | 6 Citations [scispace.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde for Improved Yield
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-((trimethylsilyl)ethynyl)nicotinaldehyde, a valuable building block in pharmaceutical and materials science research. A comparative analysis of conventional and microwave-assisted Sonogashira coupling reactions is presented, highlighting the significant improvements in reaction time and yield achieved with microwave irradiation. The protocols are intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and similar compounds.
Introduction
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals and organic materials.[1] The target compound, this compound, is a key intermediate for various downstream applications.
Conventional methods for Sonogashira couplings often require long reaction times and elevated temperatures, which can lead to the formation of side products and decomposition of sensitive functional groups. Microwave-assisted organic synthesis has emerged as a transformative technology, offering numerous advantages such as dramatically reduced reaction times, higher yields, and improved product purity.[3][4][5] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. This document details a microwave-assisted protocol for the synthesis of this compound and compares it with a traditional heating method.
Reaction Scheme
The synthesis of this compound from 2-chloronicotinaldehyde and (trimethylsilyl)acetylene is achieved via a palladium- and copper-catalyzed Sonogashira coupling reaction.
Caption: Sonogashira coupling of 2-chloronicotinaldehyde and (trimethylsilyl)acetylene.
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
The following table summarizes the key quantitative data from the conventional and microwave-assisted synthesis of this compound, demonstrating the significant advantages of the microwave-assisted approach.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 3 - 6 hours | 5 - 10 minutes |
| Temperature | 100 °C | 100 °C |
| Yield | Moderate | High (e.g., 87%) |
| Pressure | Atmospheric | Up to 20 bar (sealed vessel) |
| Catalyst Loading | Standard | Standard |
| Solvent | DMF or Toluene | DMSO |
| Side Products | Potential for homocoupling | Minimized homocoupling |
Experimental Protocols
Materials and Equipment
-
Reactants: 2-chloronicotinaldehyde, (trimethylsilyl)acetylene
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N)
-
Solvent: Dimethyl sulfoxide (DMSO) for microwave synthesis; Dimethylformamide (DMF) or Toluene for conventional synthesis.
-
Equipment (Microwave): A dedicated microwave reactor capable of controlled heating and pressure monitoring.
-
Equipment (Conventional): Round-bottom flask, condenser, heating mantle, magnetic stirrer.
-
Purification: Silica gel for column chromatography.
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a similar synthesis of 2-[6-(ethynyl)pyridin-3-yl]-1H-benzimidazole.[5]
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chloronicotinaldehyde (1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Reagent Addition: Add dimethyl sulfoxide (DMSO, 5 mL), triethylamine (2 mmol), and (trimethylsilyl)acetylene (1.2 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100 °C for 5-10 minutes. The pressure inside the vessel may rise; ensure it is monitored and remains within the safe limits of the equipment.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Caption: Workflow for the microwave-assisted synthesis.
Protocol 2: Conventional Synthesis of this compound
This is a general protocol for a conventional Sonogashira coupling.
-
Reaction Setup: To a round-bottom flask equipped with a condenser and a magnetic stir bar, add 2-chloronicotinaldehyde (1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Add DMF or toluene (10 mL), triethylamine (2 mmol), and (trimethylsilyl)acetylene (1.2 mmol) via syringe.
-
Heating: Heat the reaction mixture to 100 °C with stirring for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The logical relationship in this process is a straightforward synthetic pathway.
Caption: Synthetic pathway to the target molecule.
Conclusion
The microwave-assisted Sonogashira coupling protocol offers a significant improvement over conventional heating methods for the synthesis of this compound. The benefits include a drastic reduction in reaction time from hours to minutes and potentially higher yields. This efficiency can accelerate research and development timelines in various fields, particularly in drug discovery and materials science. The provided protocols offer a clear guide for the implementation of this advanced synthetic methodology.
References
Application Notes and Protocols: 2-((Trimethylsilyl)ethynyl)nicotinaldehyde in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((Trimethylsilyl)ethynyl)nicotinaldehyde is a versatile intermediate in pharmaceutical research and development, primarily utilized in the synthesis of heterocyclic compounds with a wide range of biological activities. Its unique structure, featuring a reactive aldehyde group and a protected alkyne on a pyridine scaffold, allows for diverse chemical transformations, making it a valuable building block for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, particularly those targeting Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in neurodegenerative diseases such as Alzheimer's.
Key Applications
The primary application of this compound lies in its role as a precursor for the synthesis of various fused heterocyclic systems, most notably pyrazolopyridines. The aldehyde functionality serves as a handle for condensation reactions, while the ethynyl group can participate in cyclization reactions, often after deprotection of the trimethylsilyl (TMS) group.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The pyridine core of this compound is a common feature in many kinase inhibitors.
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is a serine/threonine kinase that has emerged as a significant therapeutic target for Alzheimer's disease. Inhibitors of GSK-3 have shown potential in reducing tau hyperphosphorylation, a hallmark of the disease. The pyrazolopyridine scaffold, readily accessible from this compound, is a key pharmacophore in a number of potent GSK-3 inhibitors. For instance, certain pyridylurea derivatives have demonstrated significant GSK-3 inhibitory activity.
Data Presentation
The following table summarizes the biological activity of a representative GSK-3 inhibitor synthesized from a pyridine-based precursor, illustrating the potential of compounds derived from this compound.
| Compound ID | Target Kinase | IC50 (nM) |
| Pyridylurea 62 | GSK-3 | 98 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from commercially available 2-chloronicotinaldehyde via a Sonogashira coupling reaction.
Materials:
-
2-Chloronicotinaldehyde
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-chloronicotinaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
To this stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.
Expected Yield: 70-85%
Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyridine Derivative
This protocol outlines the synthesis of a pyrazolo[1,5-a]pyridine core structure from this compound, a key step in the generation of potential kinase inhibitors.
Step 2a: Deprotection of the Trimethylsilyl Group
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-ethynylnicotinaldehyde. This product is often used in the next step without further purification.
Step 2b: Cyclization to form the Pyrazolo[1,5-a]pyridine Ring
Materials:
-
2-Ethynylnicotinaldehyde
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol (EtOH) or another suitable solvent
Procedure:
-
Dissolve 2-ethynylnicotinaldehyde (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) or a substituted hydrazine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, which may induce precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazolo[1,5-a]pyridine derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Signaling Pathway: GSK-3 in Alzheimer's Disease
Caption: Simplified GSK-3 signaling pathway in the context of Alzheimer's disease.
Experimental Workflow: Synthesis of Pyrazolopyridine-based Kinase Inhibitors
Caption: General workflow for the synthesis of pyrazolopyridine kinase inhibitors.
Logical Relationship: Intermediate to Therapeutic Target
Caption: Relationship between the intermediate and its therapeutic application.
The Crucial Role of Copper Co-catalysis in the Synthesis of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-((trimethylsilyl)ethynyl)nicotinaldehyde, a valuable building block in medicinal chemistry and materials science, is efficiently achieved through the Sonogashira cross-coupling reaction. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The copper co-catalyst plays a pivotal role in the reaction mechanism, significantly enhancing reaction rates and allowing for milder reaction conditions. This document provides detailed application notes, experimental protocols, and an exploration of the copper co-catalyst's function in this important transformation.
The Indispensable Role of the Copper Co-catalyst
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] While the palladium catalyst is central to the overall transformation, the copper(I) co-catalyst, typically copper(I) iodide (CuI), is instrumental in activating the alkyne substrate.[1][2]
The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The primary role of the copper co-catalyst is to react with the terminal alkyne, in this case, (trimethylsilyl)acetylene, in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide is a more potent nucleophile than the deprotonated alkyne itself.[2] This activated alkyne species then undergoes a key step called transmetalation with the palladium(II) complex in the palladium cycle, transferring the acetylide group to the palladium center. This step is often rate-determining, and the presence of the copper co-catalyst significantly accelerates it.
The key functions of the copper co-catalyst can be summarized as:
-
Activation of the Alkyne: Formation of a highly reactive copper(I) acetylide intermediate.
-
Facilitation of Transmetalation: Efficient transfer of the acetylide group to the palladium catalyst.
-
Enabling Milder Reaction Conditions: The increased reaction rate allows the use of lower temperatures and less reactive starting materials.
However, it is important to note that the presence of copper can sometimes lead to the undesirable side reaction of oxidative homocoupling of the alkyne (Glaser coupling), forming a diyne impurity.[1] Therefore, careful control of reaction conditions, such as performing the reaction under an inert atmosphere, is crucial.
Experimental Protocols
The following protocols are based on established Sonogashira coupling procedures and can be adapted for the synthesis of this compound. The starting material is typically a 2-halonicotinaldehyde, such as 2-chloronicotinaldehyde or 2-bromonicotinaldehyde.
Table 1: Reagents and Materials
| Reagent/Material | Purpose | Supplier Example |
| 2-Chloronicotinaldehyde | Aryl halide substrate | Sigma-Aldrich |
| (Trimethylsilyl)acetylene | Alkyne substrate | TCI Chemicals |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Palladium catalyst | Strem Chemicals |
| Copper(I) iodide (CuI) | Co-catalyst | Acros Organics |
| Triethylamine (TEA) | Base and solvent | Fisher Scientific |
| Toluene | Solvent | J.T. Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent | EMD Millipore |
| Silica Gel (230-400 mesh) | Stationary phase for chromatography | Sorbent Technologies |
Protocol 1: Sonogashira Coupling of 2-Chloronicotinaldehyde with (Trimethylsilyl)acetylene
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloronicotinaldehyde (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | 2-Chloronicotinaldehyde |
| Palladium Catalyst Loading | 1-5 mol% |
| Copper Co-catalyst Loading | 2-10 mol% |
| Base | Triethylamine, Diisopropylamine |
| Solvent | Toluene, THF, DMF |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 4-24 hours |
| Expected Yield | 70-95% |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.
Visualizing the Process
Diagram 1: The Catalytic Cycles of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Diagram 2: Experimental Workflow for the Synthesis
Caption: A step-by-step workflow for the synthesis of the target compound.
Conclusion
The copper co-catalyst is a critical component in the Sonogashira synthesis of this compound. Its role in activating the terminal alkyne via the formation of a copper acetylide intermediate is fundamental to the efficiency of the reaction, enabling high yields under relatively mild conditions. The provided protocols and diagrams offer a comprehensive guide for researchers in the successful application of this important synthetic methodology. Careful execution of the experimental procedure, particularly maintaining an inert atmosphere, is key to maximizing the yield and purity of the desired product.
References
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Sonogashira reaction involving 2-((trimethylsilyl)ethynyl)nicotinaldehyde and its precursors, such as 2-halo-nicotinaldehyde derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My Sonogashira reaction is not working or giving a very low yield. What are the common causes?
Low or no yield in a Sonogashira coupling of a heteroaromatic aldehyde can stem from several factors. A systematic approach to troubleshooting is crucial. Key areas to investigate include:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation, often indicated by the formation of palladium black, is a common issue. Ensure you are using a high-quality catalyst and that your reaction is properly degassed to prevent oxidation of the Pd(0) species.
-
Purity of Reagents: The purity of the solvent, base (especially amine bases which can oxidize), and starting materials is critical. Impurities can poison the catalyst.
-
Reaction Conditions: Sub-optimal temperature, reaction time, or inefficient stirring can lead to poor conversion. For heteroaryl bromides or chlorides, higher temperatures may be necessary compared to the more reactive iodides.
-
Substrate-Specific Issues: The aldehyde group on the nicotinyl ring can be sensitive and may participate in side reactions under basic conditions, such as aldol condensations. Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting catalysis.
I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
The black precipitate is likely palladium black, which is the inactive, agglomerated form of the palladium catalyst. Its formation indicates catalyst decomposition and will halt your reaction. Here are some strategies to prevent it:
-
Thorough Degassing: Oxygen is a primary culprit in the oxidation of the active Pd(0) catalyst to inactive Pd(II) and subsequent decomposition. Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.
-
Ligand Choice: The use of appropriate phosphine ligands can stabilize the palladium catalyst and prevent agglomeration. For heteroaromatic substrates, bulky and electron-rich phosphine ligands can be beneficial.
-
Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in some cases. Consider switching to a different solvent system if this is a persistent issue.
What is the role of the copper co-catalyst, and is a "copper-free" Sonogashira a better option?
The copper(I) co-catalyst (typically CuI) plays a crucial role in the traditional Sonogashira reaction by reacting with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, facilitating the coupling.
However, the presence of copper can lead to a significant side reaction known as Glaser-Hay coupling, which is the homocoupling of the alkyne to form a diyne.[1] This is particularly problematic if the rate of the desired cross-coupling is slow.
Copper-free Sonogashira reactions have been developed to avoid this issue.[1] These reactions often require a stronger base or different ligands to facilitate the direct reaction of the alkyne with the palladium complex. For substrates sensitive to the conditions that promote Glaser coupling, a copper-free approach may provide a cleaner reaction profile and higher yield of the desired product.
My starting alkyne is TMS-protected. Do I need to deprotect it before the reaction?
No, in many cases, the trimethylsilyl (TMS) group can be removed in situ during the Sonogashira reaction. This is a significant advantage as it avoids the need to handle the potentially volatile and more reactive free alkyne. The in situ deprotection is typically achieved by using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or by using certain basic conditions that facilitate cleavage of the Si-C bond.[2] Cesium fluoride (CsF) has also been reported to mediate in situ desilylation effectively.
The aldehyde group in my substrate seems to be decomposing. How can I protect it?
Aldehydes can be sensitive to the basic and sometimes high-temperature conditions of the Sonogashira reaction, leading to side reactions or decomposition. If you suspect aldehyde instability is the issue, consider the following:
-
Milder Reaction Conditions: Opt for a more reactive aryl halide (iodide > bromide > chloride) to allow the reaction to proceed at a lower temperature.
-
Choice of Base: Use a weaker, non-nucleophilic base if possible. Inorganic bases like K₂CO₃ or Cs₂CO₃ might be gentler than strong amine bases in some contexts, although solubility can be an issue.[3]
-
Acetal Protection: If milder conditions are ineffective, protecting the aldehyde as an acetal (e.g., using ethylene glycol) is a standard strategy. The acetal is stable to the Sonogashira conditions and can be readily deprotected with mild acid after the coupling reaction.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from studies on Sonogashira couplings of related heteroaryl halides. This data can guide the optimization of your reaction with this compound.
Table 1: Comparison of Palladium Catalysts and Ligands for the Sonogashira Coupling of 2-Bromopyridine with Phenylacetylene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | Et₃N | DMF | 65 | 12 | 85 |
| 3 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ | DCM | 50 | 12 | 94 |
| 4 | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ | 2-MeTHF | RT | 48 | Moderate |
Data adapted from multiple sources for comparative purposes.[4][5][6][7]
Table 2: Effect of Solvent and Base on the Yield of Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Et₃N | Et₃N | 50 | 98 |
| 2 | Iodobenzene | Toluene | Et₃N | 50 | 85 |
| 3 | Iodobenzene | DMF | Et₃N | 50 | 78 |
| 4 | Iodobenzene | DMSO | Et₃N | 50 | 65 |
| 5 | 4-Iodoanisole | Dioxane | DABCO | 150 | High |
| 6 | 4-Iodoanisole | DMF | DABCO | 150 | High |
| 7 | 4-Iodoanisole | Dioxane | K₃PO₄ | 150 | Moderate |
| 8 | 4-Iodoanisole | DMF | K₃PO₄ | 150 | Moderate |
This table illustrates general trends. Optimal conditions are substrate-dependent.[3]
Experimental Protocols
General Procedure for Sonogashira Coupling of a 2-Halonicotinaldehyde Derivative
This protocol is a generalized starting point and may require optimization for your specific substrate.
Materials:
-
2-halonicotinaldehyde (e.g., 2-bromo- or 2-iodonicotinaldehyde) (1.0 equiv)
-
(Trimethylsilyl)acetylene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%, if not part of the Pd complex)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), used as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene, or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-halonicotinaldehyde, palladium catalyst, CuI, and PPh₃ (if used).
-
Add the anhydrous, degassed solvent followed by the amine base.
-
Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.
-
Add (trimethylsilyl)acetylene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C). The optimal temperature will depend on the reactivity of the halide (iodides generally react at lower temperatures than bromides or chlorides).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting flowchart for low-yield Sonogashira reactions.
Caption: Standard experimental workflow for the Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-((trimethylsilyl)ethynyl)nicotinaldehyde. It addresses common challenges encountered during the purification of this compound, particularly after its synthesis via Sonogashira coupling.
Troubleshooting Guide
Q1: My final product shows a lower molecular weight than expected and lacks the characteristic trimethylsilyl (TMS) signal in its NMR spectrum. What is happening?
A1: This is a strong indication of protiodesilylation, the cleavage of the C-Si bond, which removes the trimethylsilyl protecting group. This is a common issue when using standard silica gel for column chromatography due to the acidic nature of the silica surface. The aldehyde group on the pyridine ring can also be sensitive to these conditions.
Troubleshooting Steps:
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (1-2%) in your chosen eluent system. This deactivates the acidic silanol groups.
-
Use Neutral or Basic Alumina: Consider using neutral or basic alumina as your stationary phase, which is less acidic than silica gel.
-
Alternative Purification: If the compound is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) may be a viable alternative to chromatography. Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a suitable column can also be an effective, albeit more resource-intensive, option.[1]
Q2: After purification, I still see unreacted 2-chloronicotinaldehyde (or the corresponding bromide/iodide) in my product mixture. How can I remove it?
A2: The starting aryl halide can be difficult to separate from the product due to similar polarities.
Troubleshooting Steps:
-
Optimize Chromatography Gradient: A shallow and slow gradient during column chromatography can improve separation. Start with a very non-polar eluent (e.g., pure hexanes) and gradually increase the polarity with ethyl acetate.
-
Reaction Optimization: Ensure your Sonogashira coupling reaction has gone to completion. If necessary, increase the reaction time or temperature slightly, or add a small amount of additional catalyst and alkyne.
Q3: My purified product is colored, suggesting residual palladium or copper catalyst contamination. How can I remove these metal residues?
A3: Palladium and copper catalysts used in the Sonogashira reaction can be persistent impurities.
Troubleshooting Steps:
-
Aqueous Workup: During the reaction workup, wash the organic layer with an aqueous solution of ammonium hydroxide or ethylenediaminetetraacetic acid (EDTA) to chelate and remove copper salts.
-
Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can help remove a significant portion of the palladium catalyst.[2]
-
Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal can help adsorb residual colored impurities.
Q4: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the homocoupled dimer of trimethylsilylacetylene. How can I avoid this and remove it?
A4: This byproduct results from the Glaser coupling of the terminal alkyne, which is often promoted by the copper co-catalyst in the presence of oxygen.[3]
Troubleshooting Steps:
-
Maintain Inert Atmosphere: Ensure the Sonogashira reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidative homocoupling.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol.
-
Chromatographic Separation: The homocoupled dimer is typically much less polar than the desired product and can usually be separated by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound?
A1: The primary stability concerns are the lability of the trimethylsilyl group in the presence of acid or fluoride ions, and the potential for the aldehyde group to undergo oxidation or other reactions under harsh conditions. It is advisable to handle the compound under neutral conditions and store it in a cool, dark place under an inert atmosphere. The supplier BLD Pharm suggests cold-chain transportation for this compound.[4]
Q2: What are the typical impurities I should expect after a Sonogashira synthesis?
A2: Common impurities include unreacted starting materials (e.g., 2-halonicotinaldehyde), homocoupled alkyne, residual palladium and copper catalysts, phosphine ligands and their oxides, and the desilylated product (2-ethynylnicotinaldehyde).
Q3: Can I use reversed-phase chromatography for purification?
A3: Yes, reversed-phase preparative HPLC can be an excellent method for purifying this compound, especially for achieving high purity on a small to medium scale. It avoids the issue of acidic silica gel. A C18 column with a mobile phase of acetonitrile and water (potentially with a buffer like ammonium acetate) is a good starting point.
Q4: What is a good starting point for a solvent system in normal-phase column chromatography?
A4: A gradient of ethyl acetate in hexanes is a common choice for separating compounds of this type. Start with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the concentration. The exact ratio will depend on the specific impurities present.
Data Presentation: Impurities and Chromatographic Systems
| Impurity Type | Common Examples | Polarity Relative to Product | Recommended Separation Strategy |
| Starting Materials | 2-Chloronicotinaldehyde, 2-Bromonicotinaldehyde | More Polar | Shallow gradient flash chromatography; optimize reaction completion. |
| Homocoupled Alkyne | Bis(trimethylsilyl)acetylene | Less Polar | Flash chromatography with a non-polar eluent. |
| Catalyst Residues | Palladium complexes, Copper salts | Variable | Aqueous wash with chelating agents (NH4OH, EDTA); filtration through Celite. |
| Degradation Product | 2-Ethynylnicotinaldehyde | More Polar | Use neutralized silica gel or an alternative stationary phase to prevent its formation. |
Experimental Protocols
General Protocol for Purification via Neutralized Flash Column Chromatography
-
Reaction Workup: After the Sonogashira reaction is complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove copper salts, an additional wash with dilute aqueous ammonium hydroxide can be performed. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Concentrate the dried organic phase under reduced pressure to obtain the crude product as an oil or solid.
-
Silica Gel Neutralization: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 98:2 hexanes:ethyl acetate). Add triethylamine to constitute 1-2% of the total slurry volume and mix thoroughly.
-
Column Packing: Pack a glass column with the neutralized silica gel slurry. Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for Sonogashira synthesis and purification.
Caption: Proposed degradation pathway on acidic silica gel.
References
Side reactions in the synthesis of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde and their prevention
Technical Support Center: Synthesis of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and effective method is the Sonogashira cross-coupling reaction. This reaction involves coupling a 2-halo-nicotinaldehyde (where the halide is typically bromine or iodine) with trimethylsilylacetylene (TMSA) using a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Q2: Which halogenated nicotinaldehyde precursor should I use: 2-chloro, 2-bromo, or 2-iodo? A2: The reactivity of the halide precursor is a critical factor. The general reactivity order for Sonogashira coupling is I > Br >> Cl.[1]
-
2-Iodonicotinaldehyde: This is the most reactive substrate and will likely give the best yields under the mildest conditions, often reacting at room temperature.[1]
-
2-Bromonicotinaldehyde: This is a very common and effective substrate. The reaction typically requires heating (e.g., 60-100 °C) to proceed efficiently.[2][3]
-
2-Chloronicotinaldehyde: This is the least reactive and most challenging substrate. It requires more specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and often higher temperatures to achieve good conversion.[4]
Q3: What is the role of the copper(I) iodide (CuI) co-catalyst, and is it always necessary? A3: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex, increasing the overall reaction rate.[1] However, the presence of copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1] For this reason, "copper-free" Sonogashira protocols have been developed, although they may require different ligands or conditions to be effective.[4][5]
Q4: Can the trimethylsilyl (TMS) group be cleaved during the Sonogashira reaction? A4: While the TMS group is relatively stable, premature deprotection can occur, especially if the reaction is run for extended periods or under harsh basic conditions. Using a milder base or carefully controlling the reaction time can minimize this side reaction. If deprotection is desired after the coupling, specific reagents like potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) can be used in a separate step.[6]
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
-
Question: My reaction is not working. I am recovering only my starting aryl halide. What could be the issue?
-
Answer: This often points to a problem with catalyst activity or reaction conditions.
-
Catalyst Deactivation: The Pd(0) active species can be sensitive to oxygen. Ensure your solvent and amine base are thoroughly degassed before adding the catalyst. The formation of a black precipitate (palladium black) is a common sign of catalyst decomposition.[7]
-
Substrate Reactivity: If you are using a 2-chloronicotinaldehyde, the reaction is likely too sluggish. Consider switching to the 2-bromo or 2-iodo derivative for higher reactivity.[1] Alternatively, a more active catalyst system, such as one using bulky phosphine ligands like P(t-Bu)₃, may be required.[8][9]
-
Temperature: Aryl bromides often require heating to facilitate the oxidative addition step, which is frequently rate-limiting.[2] Try increasing the temperature to 80-100 °C. If using a volatile alkyne like TMSA (boiling point ~53°C), ensure the reaction is performed in a sealed vessel to prevent its evaporation.[7]
-
Purity of Reagents: Impurities in the starting materials or solvents can poison the catalyst. Use high-purity reagents and anhydrous solvents.
-
Problem 2: My main byproduct is a white solid, identified as the homocoupled alkyne dimer (1,4-bis(trimethylsilyl)buta-1,3-diyne).
-
Question: How can I prevent the formation of the alkyne dimer?
-
Answer: Alkyne homocoupling (Glaser coupling) is a common side reaction, promoted by the copper catalyst in the presence of oxygen.
-
Rigorous Degassing: Oxygen is a key culprit. Ensure all reagents, solvents, and the reaction headspace are rigorously deoxygenated. Performing several freeze-pump-thaw cycles is highly effective.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often use specific ligands and may require slightly different conditions but eliminate the primary catalyst for dimerization.[4][5]
-
Amine Base: Use a high-quality, freshly distilled amine base (e.g., triethylamine or diisopropylamine). Some secondary amines can help suppress homocoupling.[2]
-
Problem 3: The reaction works, but I observe a significant amount of the desilylated product, 2-ethynylnicotinaldehyde.
-
Question: Why is the TMS group being removed during the coupling reaction, and how can I stop it?
-
Answer: Premature desilylation can occur under basic conditions, especially with prolonged heating.
-
Reaction Time: Monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed to avoid over-exposure to the basic medium.
-
Base Selection: While a strong amine base is necessary, using a large excess or a particularly strong base for an extended time can promote desilylation. Use the recommended stoichiometry (typically 2-3 equivalents or as the solvent).
-
Work-up: Avoid unnecessarily harsh basic or acidic conditions during the aqueous work-up.
-
Reaction Conditions and Yields
Quantitative data for Sonogashira couplings can vary significantly based on the specific substrates and conditions used. The following table summarizes typical yields observed for the coupling of various bromopyridine derivatives, illustrating the impact of substrate structure and reaction conditions.
| Aryl Bromide | Alkyne | Catalyst System (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylacetylene | Pd(OAc)₂ (2), PPh₃ (4), CuI (2) | Et₃N | 80 | 12 | 85 | [10] |
| 3-Bromopyridine | Phenylacetylene | Pd(OAc)₂ (2), PPh₃ (4), CuI (2) | Et₃N | 80 | 12 | 78 | [10] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N/DMF | 100 | 3 | 96 | [3][11] |
| 6-Bromo-3-fluoro-2-cyanopyridine | (4-Ethylphenyl)acetylene | Pd(PPh₃)₄ (15), CuI (30) | Et₃N/THF | RT | 16 | 93 | [12] |
| 2-Bromonicotinaldehyde | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5), CuI (10) | Et₃N/MeCN | 90 | 16 | ~80-90 (Est.) | [13] |
Note: The yield for 2-bromonicotinaldehyde is an estimation based on similar reported procedures.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol is a representative procedure adapted from literature methods for similar substrates.[12][13][14]
Materials:
-
2-Bromonicotinaldehyde
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-bromonicotinaldehyde (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add anhydrous acetonitrile (or THF) and anhydrous triethylamine via syringe. A typical solvent ratio is 4:1 MeCN:Et₃N. The solution should be thoroughly degassed by bubbling with inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Add trimethylsilylacetylene (1.5 equiv) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC (e.g., using a 1:4 Ethyl Acetate/Hexane eluent) until the starting material is consumed (typically 4-16 hours).
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
Protocol 2: Deprotection to form 2-Ethynylnicotinaldehyde
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol.
-
Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.2 equiv).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is fully converted.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water to remove the potassium carbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, 2-ethynylnicotinaldehyde.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the Sonogashira synthesis.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-((trimethylsilyl)ethynyl)nicotinaldehyde. The guidance focuses on improving reaction yield and addressing common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Sonogashira coupling of a 2-halonicotinaldehyde with (trimethylsilyl)acetylene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The palladium catalyst may have decomposed. 2. Inappropriate Reaction Conditions: Temperature, solvent, or base may not be optimal. 3. Poor Quality Reagents: Starting materials or reagents may be impure or degraded. 4. Presence of Oxygen: Oxygen can deactivate the catalyst. | 1. Use a fresh batch of palladium catalyst. Consider using a more robust catalyst/ligand system. 2. Screen different solvents (e.g., THF, DMF, toluene, acetonitrile), bases (e.g., triethylamine, diisopropylamine, Cs₂CO₃), and temperatures. For less reactive chlorides, higher temperatures may be required. 3. Ensure the purity of the 2-halonicotinaldehyde and (trimethylsilyl)acetylene. Purify reagents if necessary. 4. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. |
| Formation of Homocoupled Byproduct (Diyne) | 1. Presence of Oxygen: Oxidative homocoupling of the alkyne is a common side reaction, often promoted by oxygen. 2. High Copper (I) Concentration: Excess copper can favor the homocoupling pathway. | 1. Rigorously exclude oxygen from the reaction. 2. Reduce the amount of the copper (I) co-catalyst. In some cases, a copper-free Sonogashira protocol may be beneficial. |
| Decomposition of Starting Material or Product | 1. High Reaction Temperature: The aldehyde functionality may be sensitive to high temperatures, leading to side reactions or decomposition. 2. Strongly Basic Conditions: Some aldehydes can undergo side reactions, such as aldol condensation, under strongly basic conditions. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Use a milder base (e.g., K₂CO₃) or a hindered amine base to minimize side reactions of the aldehyde. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging. 2. Product Instability on Silica Gel: The aldehyde or silyl group may be sensitive to the acidic nature of silica gel. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like preparative TLC or crystallization. 2. Neutralize the silica gel with a small amount of triethylamine in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material: 2-chloro-, 2-bromo-, or 2-iodonicotinaldehyde?
A1: The reactivity of the halide in Sonogashira couplings follows the trend I > Br > Cl > F.[1] For higher reactivity and milder reaction conditions, 2-iodonicotinaldehyde is the preferred starting material. However, 2-chloro- and 2-bromonicotinaldehydes are often more readily available and cost-effective. The choice may depend on a balance of reactivity, cost, and availability.
Q2: Can I perform this reaction without a copper co-catalyst?
A2: Yes, copper-free Sonogashira couplings are well-established.[2] The primary advantage is the avoidance of alkyne homocoupling, which is often catalyzed by copper salts in the presence of oxygen. However, copper-free reactions may require different ligands and reaction conditions to achieve comparable yields to copper-co-catalyzed reactions.
Q3: My reaction turns black. What does this indicate?
A3: The formation of a black precipitate often indicates the decomposition of the palladium catalyst to palladium black. This can be caused by high temperatures, the presence of oxygen, or an inappropriate solvent or ligand. If this occurs, it is likely that the catalytic cycle has been arrested, leading to low or no product formation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q5: Are there any specific considerations for the aldehyde group?
A5: The aldehyde group is generally tolerated in Sonogashira couplings. However, under certain conditions (e.g., high temperatures, strong bases), it can participate in side reactions. It is advisable to use the mildest effective reaction conditions to minimize potential complications.
Experimental Protocols for Analogous Syntheses
Table 1: Reaction Conditions for the Synthesis of Analogous Aryl/Heteroaryl Trimethylsilylethynes
| Starting Material | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 1-bromo-2-naphthoate | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | Acetonitrile | 90 | 16 | 95 | Modified from Wright et al. |
| 2-Bromothiazole | Pd(PhCN)₂Cl₂ (5) | - | Triethylamine | THF | Reflux | 18 | ~90 | Projects at Harvard |
| 2-Amino-5-iodopyridine | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Triethylamine | Acetonitrile | RT | 0.5 | 96 | MDPI |
Note: The yields and reaction conditions in this table are for the specified analogous compounds and may vary for the synthesis of this compound.
Detailed Methodologies for Key Experiments
1. General Procedure for Sonogashira Coupling of a Heteroaryl Halide (Adapted from MDPI)
-
To a solution of the heteroaryl halide (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.05 equiv), and copper(I) iodide (0.05 equiv) in acetonitrile is added triethylamine (6.0 equiv) and (trimethylsilyl)acetylene (2.0 equiv).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired product.
2. Purification by Column Chromatography
-
The crude reaction residue is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
The solution is loaded onto a silica gel column pre-equilibrated with a non-polar eluent (e.g., hexane or petroleum ether).
-
The polarity of the eluent is gradually increased (e.g., by adding ethyl acetate) to elute the product.
-
Fractions are collected and analyzed by TLC to identify and combine those containing the pure product.
-
The solvent is removed from the combined pure fractions under reduced pressure to yield the purified product.
Visualizations
Experimental Workflow for Sonogashira Coupling
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low product yield in the synthesis.
References
Troubleshooting incomplete TMS deprotection in subsequent reaction steps
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the deprotection of trimethylsilyl (TMS) and other silyl ethers in subsequent reaction steps.
Frequently Asked Questions (FAQs)
Q1: My TMS deprotection is incomplete. What are the common causes?
Incomplete TMS deprotection can stem from several factors:
-
Insufficient Reagent: The amount of deprotection reagent may be inadequate to cleave all the TMS groups, especially if the reaction produces byproducts that consume the reagent.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial.[1]
-
Steric Hindrance: Bulky neighboring groups can sterically hinder the approach of the deprotection reagent to the silicon center, slowing down or preventing cleavage. The stability of silyl ethers is influenced by steric and electronic effects.[2]
-
Inappropriate Reagent: The chosen deprotection reagent may not be strong enough for the specific silyl ether or may not be compatible with the substrate. For instance, sterically hindered silyl ethers like TIPS are more robust and require harsher deprotection conditions than TMS ethers.[3]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and efficiency.[4] For example, a small amount of water in acetonitrile is essential for rapid desilylation with DBU.[5]
-
Low Temperature: The reaction temperature might be too low, leading to a slow reaction rate.
Q2: I'm observing low yields after TMS deprotection, although the reaction appears complete by TLC/GC-MS. What could be the issue?
Low isolated yields despite complete conversion can be attributed to:
-
Product Instability: The deprotected product might be unstable under the reaction or workup conditions. Acid- or base-sensitive functional groups in the molecule can be particularly problematic.[1]
-
Workup Issues: The product may be lost during the workup procedure. For example, some deprotected alcohols can be water-soluble, leading to losses during aqueous extraction. Additionally, issues with workup, such as the formation of ammonium salts with TBAF, can complicate purification.[1]
-
Silica Gel Instability: Trimethylsilyl ethers can be labile and may even be cleaved by silica gel during column chromatography, which is inherently acidic.[1][6][7] This can lead to streaking and decomposition of the product on the column.
-
Side Reactions: Unwanted side reactions may consume the starting material or the product. For instance, harsh acidic or basic conditions can lead to degradation of the target molecule.[8]
Q3: How can I selectively deprotect a TMS group in the presence of other silyl ethers like TBDMS or TIPS?
Selective deprotection is achieved by exploiting the differences in the stability of various silyl ethers. The relative stability generally increases with the steric bulk of the substituents on the silicon atom.
A general trend for stability towards acid-catalyzed hydrolysis is: TMS < TES < TBDMS < TBDPS < TIPS[2]
To selectively remove a TMS group, you can use milder deprotection conditions that will not affect the more robust silyl ethers.
| Silyl Group | Abbreviation | Relative Stability | Common Deprotection Reagents for Selective Removal |
| Trimethylsilyl | TMS | 1 | K₂CO₃ in MeOH; mild acid (e.g., AcOH in THF/H₂O)[7][9] |
| Triethylsilyl | TES | 64 | Can be selectively removed in the presence of TBS ethers[3] |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | TBAF in THF; HF•Pyridine[2][9] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000 (relative to TBDMS) | Harsher conditions than for TBS deprotection |
| Triisopropylsilyl | TIPS | 100,000 | Requires more forcing conditions for removal[3] |
Troubleshooting Guides
Issue 1: Incomplete Deprotection of a Primary TMS Ether
If you are experiencing incomplete deprotection of a primary TMS ether, consider the following troubleshooting steps:
Workflow for Troubleshooting Incomplete Primary TMS Deprotection
Caption: A stepwise approach to troubleshooting incomplete deprotection.
-
Verify Reagent Quantity: Ensure you are using a sufficient excess of the deprotection reagent. For reagents like TBAF, it is typically used in slight excess (1.1-1.5 equivalents).
-
Extend Reaction Time and/or Increase Temperature: Some deprotections can be sluggish at room temperature. Gently warming the reaction mixture might be necessary. Continue to monitor the reaction's progress.
-
Switch Deprotection Reagent: If mild conditions (e.g., K₂CO₃/MeOH) are ineffective, consider switching to a more potent reagent system.
-
Fluoride-based: Tetrabutylammonium fluoride (TBAF) in THF is a very common and effective reagent for cleaving silyl ethers.[9][10]
-
Acid-based: A mixture of acetic acid, THF, and water can be effective. Other acidic conditions include using a catalytic amount of acetyl chloride in dry methanol.[9] For very acid-sensitive substrates, pyridinium p-toluenesulfonate (PPTS) in methanol can be a mild option.[2]
-
Issue 2: Decomposition of an Acid- or Base-Sensitive Substrate During Deprotection
When your substrate is sensitive to acidic or basic conditions, the choice of deprotection method is critical to avoid degradation.
Decision Tree for Deprotection of Sensitive Substrates
Caption: Selecting a deprotection method based on substrate sensitivity.
-
For Acid-Sensitive Substrates: Avoid acidic deprotection methods.
-
For Base-Sensitive Substrates: Avoid strongly basic conditions.
-
For Both Acid- and Base-Sensitive Substrates:
-
Recommended: Neutral conditions are ideal. Stirring with potassium fluoride (KF) in methanol is a very mild and effective method that often allows for a simple workup.[1]
-
Key Experimental Protocols
Protocol 1: General Procedure for TMS Deprotection using TBAF
This protocol is suitable for the deprotection of most TMS ethers.
-
Dissolve the TMS-protected compound (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Mild Deprotection of TMS Ethers using K₂CO₃ in Methanol
This method is particularly useful for substrates that are sensitive to fluoride ions or acidic conditions.
-
Dissolve the TMS-protected compound (1 equivalent) in methanol.
-
Add anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Stir the suspension at room temperature. Monitor the reaction by TLC or GC-MS. The reaction time can vary from 1 to 24 hours depending on the substrate.[7]
-
Once the reaction is complete, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer, filter, and concentrate to yield the deprotected product.
Protocol 3: Deprotection of TMS Ethers on Acid- and Base-Sensitive Substrates using KF in Methanol
This is a very mild method suitable for delicate substrates.
-
Dissolve the TMS-protected compound (1 equivalent) in methanol.
-
Add potassium fluoride (KF) (2-5 equivalents).
-
Stir the mixture at room temperature. The reaction is often complete in a short period (e.g., 10 minutes to a few hours).[1]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture.
-
Partition the residue between water and a suitable organic solvent.
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic layer, filter, and concentrate to obtain the product. The workup is generally straightforward.[1]
References
- 1. reddit.com [reddit.com]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. Silyl Groups - Gelest [technical.gelest.com]
- 4. Deprotection: Protective Group Removal - Peptide Port [peptideport.com]
- 5. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Managing temperature control in exothermic reactions involving 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
Welcome to the technical support center for 2-((Trimethylsilyl)ethynyl)nicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control in exothermic reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What type of reactions involving this compound are exothermic?
A1: Palladium-catalyzed cross-coupling reactions, particularly Sonogashira couplings, are the most common application for this compound and are known to be exothermic. The reaction of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium and copper co-catalyst system, generates heat that must be carefully managed.[1] Calorimetric studies on Sonogashira reactions have confirmed their exothermic nature, with a significant amount of heat being released.[1]
Q2: What are the primary risks associated with poor temperature control in these reactions?
A2: Poor temperature control can lead to several undesirable outcomes. The primary risk is a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can compromise the safety of the experiment.[1][2] Other consequences include a decrease in reaction yield and selectivity due to the formation of side products, such as homocoupling of the alkyne (Glaser coupling).[3] Catalyst deactivation at higher temperatures is also a concern.
Q3: What is a typical temperature range for Sonogashira reactions with this compound?
A3: Sonogashira reactions can be conducted under a range of temperatures, typically from room temperature up to 100°C.[4][5] The optimal temperature depends on the reactivity of the coupling partners. For instance, more reactive aryl iodides may react efficiently at room temperature, while less reactive aryl bromides often require heating.[4]
Q4: How does the choice of solvent and base impact temperature control?
A4: The solvent and base play crucial roles in heat dissipation and reaction rate. Solvents with higher boiling points and good heat capacity can help to better absorb and dissipate the heat generated. The choice of base, typically an amine like triethylamine or diisopropylamine, also influences the reaction rate and hence the rate of heat generation.[4] Some procedures use the amine base as the solvent.[4]
Q5: Can the trimethylsilyl (TMS) protecting group be removed in situ, and does this affect the exotherm?
A5: Yes, in some Sonogashira protocols, the TMS group can be removed in situ with the addition of a fluoride source or a base like potassium carbonate.[4] This deprotection step can also be exothermic and should be considered when planning the overall thermal management of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid, uncontrolled temperature increase (thermal runaway) | - Reaction is highly exothermic. - Reagents added too quickly. - Inadequate cooling. | - Reduce reagent addition rate: For semi-batch processes, add the alkyne solution slowly to control the rate of heat generation.[1] - Improve cooling: Ensure the reaction vessel is adequately cooled using an ice bath, cryostat, or other cooling system. - Dilute the reaction: Increasing the solvent volume can help to dissipate heat more effectively. |
| Low or no product yield | - Reaction temperature is too low. - Catalyst deactivation. - Impure reagents or solvents. | - Increase temperature gradually: For less reactive substrates like aryl bromides, gentle heating (e.g., to 50-80°C) may be necessary.[5] Monitor the temperature closely. - Use fresh catalyst and reagents: Ensure the palladium catalyst, copper co-catalyst, and base are of high quality. - Degas solvents: Oxygen can promote unwanted side reactions; degas solvents thoroughly. |
| Formation of significant side products (e.g., homocoupling) | - Presence of oxygen. - High reaction temperature. - Issues with the copper co-catalyst. | - Ensure inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize Glaser-type homocoupling. - Optimize temperature: Avoid excessive heating, which can favor side reactions. - Consider copper-free conditions: If homocoupling is a persistent issue, explore copper-free Sonogashira protocols. |
| Reaction stalls before completion | - Catalyst has been consumed or deactivated. - Insufficient base. | - Add additional catalyst: In some cases, a second portion of the catalyst can restart the reaction. - Ensure sufficient base: The reaction generates a hydrohalic acid byproduct that must be neutralized by the base. Ensure at least stoichiometric amounts of base are present.[4] |
Quantitative Data
The following table summarizes key quantitative parameters relevant to managing Sonogashira reactions. The data is based on a representative Sonogashira coupling and should be used as a guideline.
| Parameter | Value | Significance for Temperature Control | Reference |
| Reaction Enthalpy (ΔHr) | -171.9 kJ/mol to -217.6 kJ/mol | Indicates a highly exothermic reaction requiring active cooling and controlled reagent addition. | [2][6] |
| Adiabatic Temperature Rise (ΔTad) | ~118.4 °C | Represents the theoretical temperature increase in the absence of heat loss, highlighting the potential for thermal runaway. | [2] |
| Maximum Temperature for Synthetic Reaction (MTSR) | ~198.4 °C | The temperature at which the reaction rate is at its maximum. Exceeding this can lead to decomposition and safety hazards. | [2] |
| Typical Catalyst Loading (Palladium) | 0.5 - 5 mol% | The reaction rate, and thus heat generation, is controlled by the amount of catalyst. | [3][7] |
| Typical Catalyst Loading (Copper(I)) | 2.5 - 10 mol% | The copper co-catalyst influences the reaction rate. | [3] |
Experimental Protocols
Representative Sonogashira Coupling with a Bromo-Pyridine Derivative
This protocol is adapted for a generic bromo-pyridine aldehyde and should be optimized for this compound.
Materials:
-
Bromo-pyridine aldehyde (1.0 equiv)
-
This compound (1.1 equiv)
-
Pd(PPh₃)₄ (0.15 equiv)
-
Copper(I) iodide (CuI) (0.3 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N), anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen), add the bromo-pyridine aldehyde, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and anhydrous Et₃N.
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Slowly add the this compound dropwise to the reaction mixture at room temperature.
-
Monitor the internal temperature of the reaction flask. If a significant exotherm is observed, slow the addition rate and/or cool the flask with an external cooling bath (e.g., water or ice bath).
-
After the addition is complete, stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated (e.g., to 50°C), while ensuring adequate temperature control.
-
Upon completion, the reaction is quenched and worked up according to standard procedures.
Visualizations
Experimental Workflow for Exotherm Management
References
- 1. researchgate.net [researchgate.net]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Preventing degradation of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde under inert atmosphere
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-((Trimethylsilyl)ethynyl)nicotinaldehyde. The information provided is intended to help prevent the degradation of this compound, particularly when handled under an inert atmosphere.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the storage and handling of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (e.g., yellowing or browning) of the solid or solution upon storage. | 1. Oxidation of the aldehyde: Exposure to trace amounts of air (oxygen) in the inert atmosphere setup. 2. Aldehyde polymerization: Can be initiated by light, heat, or impurities.[1][2] 3. Trace acid/base catalysis: Leading to side reactions of the aldehyde group. | 1. Ensure a completely oxygen-free inert atmosphere by thoroughly purging the storage container with high-purity argon or nitrogen.[3][4] 2. Store the compound in an amber vial or wrapped in aluminum foil to protect it from light. 3. Store at or below the recommended temperature (see storage conditions below). 4. Use high-purity, anhydrous solvents for making solutions. |
| Unexpected loss of the trimethylsilyl (TMS) group, detected by NMR or GC-MS. | 1. Exposure to moisture: Trace water can lead to hydrolysis of the Si-C bond. 2. Basic or acidic contaminants: The TMS group is labile to both acid and base.[5] 3. Fluoride ion source: Contamination from glassware previously used with fluoride-containing reagents (e.g., TBAF). | 1. Use oven-dried or flame-dried glassware.[6][7] 2. Use anhydrous solvents. 3. Ensure all reagents and inert gases are of high purity and free from acidic or basic residues. 4. Avoid using glassware that has been exposed to fluoride salts without rigorous cleaning. |
| Formation of a precipitate or insoluble material in solution. | 1. Polymerization of the aldehyde: Aldehydes can undergo self-condensation or polymerization over time.[8] 2. Precipitation of the compound: Due to low solubility in the chosen solvent at a particular temperature. 3. Reaction with impurities: Trace impurities in the solvent or from the container could initiate precipitation. | 1. Prepare solutions fresh whenever possible. 2. If storing solutions, keep them at low temperatures and protected from light. 3. Filter the solution through a PTFE syringe filter under an inert atmosphere if particulate matter is observed. 4. Confirm the solubility of the compound in the chosen solvent at the intended storage temperature. |
| Inconsistent or poor results in subsequent reactions (e.g., Sonogashira coupling). | 1. Partial degradation of the starting material: The presence of desilylated or oxidized impurities can interfere with the reaction. 2. Incorrect quantification: If the material has degraded, the actual concentration of the active compound will be lower than calculated. | 1. Check the purity of the this compound by NMR or GC-MS before use. 2. If impurities are detected, consider repurification (e.g., chromatography under inert conditions). 3. Always use freshly opened or recently purified material for sensitive reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure stability, the compound should be stored under a dry, inert atmosphere (argon or nitrogen) at low temperatures. Given that suppliers recommend cold-chain transportation, storage at 4°C to -20°C is advisable.[9] It should be protected from light by using an amber vial or by wrapping the container in aluminum foil.
Q2: Why is an inert atmosphere critical for this compound?
A2: An inert atmosphere is crucial for two main reasons. First, the aldehyde functional group is susceptible to oxidation by atmospheric oxygen. Second, the trimethylsilyl (TMS) protected alkyne can be sensitive to moisture, which is present in the air.[6] An inert atmosphere minimizes the presence of both oxygen and water, thus preventing degradation.[3]
Q3: Can I store this compound in solution? If so, what solvents are recommended?
A3: While it is best to store the compound as a solid, solutions can be prepared for short-term storage. High-purity, anhydrous, and degassed aprotic solvents such as toluene, tetrahydrofuran (THF), or dichloromethane are recommended. Protic solvents like methanol or ethanol should be avoided as they can promote desilylation. Solutions should be stored under an inert atmosphere at low temperatures and used as quickly as possible.
Q4: I have observed a new peak in the 1H NMR of my sample corresponding to a terminal alkyne. What happened?
A4: The appearance of a signal for a terminal alkyne proton indicates that the TMS group has been cleaved. This is a common degradation pathway known as desilylation. It is typically caused by exposure to moisture, acid, or base. To prevent this, ensure all glassware is rigorously dried, use anhydrous solvents, and handle the compound under a strictly inert atmosphere.
Q5: My compound has turned slightly yellow. Can I still use it?
A5: A slight yellowing may indicate minor degradation, likely oxidation of the aldehyde. While it might still be usable for some applications, its purity is compromised. It is highly recommended to assess the purity by a method such as NMR spectroscopy or LC-MS before use. For sensitive downstream applications, purification by flash chromatography under an inert atmosphere may be necessary.
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Inert Atmosphere
This protocol outlines a method to assess the stability of the compound under typical laboratory storage conditions.
Objective: To determine the rate of degradation of this compound when stored as a solid and in solution under an inert atmosphere at different temperatures.
Materials:
-
This compound
-
Anhydrous, degassed toluene
-
Schlenk tubes or glovebox
-
High-purity argon or nitrogen
-
NMR tubes and deuterated chloroform (CDCl3) with an internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Refrigerator (4°C) and freezer (-20°C)
Procedure:
-
Sample Preparation (in a glovebox or using Schlenk line techniques):
-
Solid Samples: Weigh 5 mg of the compound into three separate amber glass vials. Backfill each vial with argon, seal tightly with a PTFE-lined cap, and wrap with parafilm.
-
Solution Samples: Prepare a 10 mg/mL stock solution in anhydrous, degassed toluene. Aliquot 1 mL of this solution into three separate amber glass vials. Backfill with argon, seal, and wrap.
-
-
Storage:
-
Place one solid sample and one solution sample at 4°C.
-
Place one solid sample and one solution sample at -20°C.
-
Keep one of each remaining sample at room temperature (as a control).
-
-
Time Points for Analysis:
-
Analyze a sample from each condition at Time 0 (immediately after preparation), 1 week, 2 weeks, 4 weeks, and 8 weeks.
-
-
Analysis (by 1H NMR):
-
For each time point, dissolve the solid sample (or use an aliquot of the solution sample) in a known volume of CDCl3 containing the internal standard.
-
Acquire a quantitative 1H NMR spectrum.
-
Integrate the aldehyde proton signal and a proton signal from the TMS group against the signal of the internal standard.
-
Monitor for the appearance of new peaks, such as a terminal alkyne proton (desilylation) or aromatic protons corresponding to oxidized products.
-
-
Data Presentation:
-
Calculate the percentage of the remaining compound at each time point relative to Time 0.
-
Summarize the data in the tables below.
-
Hypothetical Stability Data
Table 1: Stability of Solid this compound
| Storage Temperature | % Purity Remaining (Week 1) | % Purity Remaining (Week 4) | % Purity Remaining (Week 8) |
| Room Temperature (~22°C) | 95% | 85% | 70% |
| 4°C | >99% | 98% | 97% |
| -20°C | >99% | >99% | >99% |
Table 2: Stability of this compound in Anhydrous Toluene (10 mg/mL)
| Storage Temperature | % Purity Remaining (Week 1) | % Purity Remaining (Week 4) | % Purity Remaining (Week 8) |
| Room Temperature (~22°C) | 90% | 75% | 55% |
| 4°C | 98% | 95% | 92% |
| -20°C | >99% | 98% | 96% |
Visualizations
Degradation Pathway
Caption: Potential degradation pathways for the target compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments using the compound.
References
- 1. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 2. Embracing the challenges of aldehyde polymerization - American Chemical Society [acs.digitellinc.com]
- 3. fiveable.me [fiveable.me]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. 222167-42-2|this compound|BLD Pharm [bldpharm.com]
Column chromatography techniques for purifying 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the column chromatography purification of 2-((trimethylsilyl)ethynyl)nicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard stationary phase for this purification is silica gel (SiO₂). Given the presence of an aldehyde group, which can be sensitive to acidic surfaces, using silica gel with a neutral pH is advisable. If you observe significant product degradation or streaking on the TLC plate, you might consider deactivating the silica gel by preparing a slurry with the eluent containing a small amount of a neutralizer like triethylamine (typically 0.1-1%). Alternatively, for very sensitive compounds, neutral alumina can be used as the stationary phase.[1]
Q2: What is a good starting mobile phase (eluent) for the purification?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate. Based on the structure of this compound, a relatively non-polar eluent system will likely be required. It is strongly recommended to first determine the optimal solvent system by thin-layer chromatography (TLC). Aim for an Rf value of approximately 0.25-0.35 for the desired compound to ensure good separation on the column.[2]
Q3: How can I visualize the compound on a TLC plate?
A3: this compound contains a conjugated system of aromatic and alkyne groups, which should allow for visualization under a UV lamp (254 nm). Additionally, you can use a potassium permanganate (KMnO₄) stain, which will react with the aldehyde and alkyne groups, or a p-anisaldehyde stain, which is generally good for detecting aldehydes and other functional groups.
Q4: My compound seems to be degrading on the column. What can I do?
A4: Degradation of aldehydes on silica gel columns is a common issue, often due to the acidic nature of the silica.[1] Here are a few strategies to mitigate this:
-
Neutralize the Silica: Add 0.1-1% triethylamine to your mobile phase to neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography is preferred over gravity chromatography to minimize contact time.
Q5: I am having trouble separating my product from the starting materials. What should I do?
A5: If you are having co-elution issues, particularly with unreacted 2-halonicotinaldehyde or other starting materials from a Sonogashira coupling, you may need to adjust the polarity of your mobile phase. Try a shallower gradient or isocratic elution with a less polar solvent system. If separation is still difficult, consider using a different solvent system altogether, for instance, dichloromethane/hexane.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing to 15% or 20%. |
| The compound may have decomposed on the column. | Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a neutral stationary phase like alumina or deactivating the silica with triethylamine. | |
| Poor separation of product and impurities | The mobile phase is too polar, causing all compounds to elute together. | Decrease the polarity of the mobile phase. A good separation on TLC is crucial before attempting column chromatography. |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| Streaking of the product band on the column | The compound is interacting too strongly with the stationary phase (e.g., the aldehyde with acidic silica). | Add a small amount of a modifier to the eluent, such as 0.1-1% triethylamine, to reduce strong interactions. |
| The sample was not fully dissolved when loaded onto the column. | Ensure the sample is fully dissolved in a minimum amount of solvent before loading. Dry loading the sample onto a small amount of silica can also help. | |
| Product fractions are contaminated with an unknown impurity | Possible hydrolysis of the trimethylsilyl (TMS) group on the silica gel. | Minimize the time on the column and consider using a less protic or buffered mobile phase if possible. |
| The impurity could be a result of a side reaction during synthesis. | Characterize the impurity by NMR or MS to identify it. This will help in devising a better purification strategy, which might include a pre-purification step like an aqueous wash. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Column:
-
Select a glass column of an appropriate size. For 100-500 mg of crude material, a 2-3 cm diameter column is usually sufficient.
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Using a pipette, carefully add the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply pressure (using a pump or air line) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Example Purification Parameters
The following table summarizes typical quantitative data for a lab-scale purification.
| Parameter | Value |
| Crude Sample Weight | 250 mg |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Silica Gel Mass | 15 g |
| Column Diameter | 2.5 cm |
| Mobile Phase | Gradient: 5% to 15% Ethyl Acetate in Hexane |
| Fraction Size | 10 mL |
| Typical Product Elution | Fractions 8-15 |
| Expected Yield | 70-90% (depending on crude purity) |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for poor separation.
References
Minimizing homocoupling side products in Sonogashira reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side products in Sonogashira reactions.
Troubleshooting Guide
Issue: Significant formation of homocoupling (Glaser) byproducts is observed.
The formation of alkyne dimers, known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[1][2] This occurs through the oxidative coupling of terminal alkynes and is often promoted by the presence of oxygen.[1][3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in Sonogashira reactions?
A1: The primary cause of homocoupling, also known as Glaser coupling, is the copper-catalyzed oxidative dimerization of the terminal alkyne.[1][4] This side reaction is significantly promoted by the presence of oxygen, which can reoxidize the active catalyst species.[1][3]
Q2: How can I prevent homocoupling when using a standard copper co-catalyzed Sonogashira reaction?
A2: To minimize homocoupling in copper-assisted Sonogashira reactions, it is crucial to maintain a strictly inert atmosphere.[1] This involves:
-
Degassing Solvents: Thoroughly degas all solvents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen).
-
Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.
-
Additive Use: In some cases, specific additives can help suppress homocoupling. One reported method involves using a dilute atmosphere of hydrogen gas mixed with nitrogen or argon, which can reduce the amount of homocoupling product to as low as 2%.[3][5]
Q3: Are there copper-free alternatives to the Sonogashira reaction to avoid homocoupling?
A3: Yes, numerous copper-free Sonogashira protocols have been developed specifically to avoid the issue of Glaser coupling.[1][6][7] These methods are particularly advantageous when working with substrates that can coordinate with copper or when stringent removal of copper from the final product is required.[1] These protocols often rely on carefully selected palladium catalysts, ligands, and bases to facilitate the reaction without the need for a copper co-catalyst.[6][7][8]
Q4: What is the role of the base and solvent in homocoupling?
A4: The base is essential for the Sonogashira reaction as it neutralizes the hydrogen halide byproduct.[1] Amine bases are commonly used and are often added in excess or used as the solvent.[1] The choice of base and solvent can influence the reaction outcome, including the extent of side reactions.[9][10] For instance, some copper-free systems utilize inorganic bases like cesium carbonate (Cs₂CO₃) in solvents such as acetonitrile or 2-MeTHF.[11] The solvent must effectively dissolve all reaction components, and its polarity can impact catalyst stability and activity.[9]
Q5: Can the choice of palladium catalyst and ligand affect the amount of homocoupling?
A5: Absolutely. The palladium catalyst and its associated ligands play a critical role. The development of more efficient palladium catalysts is an ongoing area of research.[12] N-Heterocyclic carbene (NHC) palladium complexes, for example, have been used in both copper-co-catalyzed and copper-free Sonogashira reactions.[12] The ligand can influence the stability and reactivity of the palladium center, thereby affecting the rates of the desired cross-coupling versus the undesired homocoupling.
Logical Relationship of Factors Causing Homocoupling
Caption: Key factors leading to alkyne homocoupling.
Data Summary
Table 1: Comparison of General Sonogashira Reaction Conditions
| Parameter | Conventional (Cu-catalyzed) | Copper-Free |
| Co-catalyst | Typically CuI (e.g., 5 mol%) | None |
| Atmosphere | Strictly inert (Argon or Nitrogen)[1] | Inert atmosphere is still recommended |
| Common Bases | Amines (e.g., Triethylamine, Diisopropylamine)[1] | Inorganic bases (e.g., Cs₂CO₃, K₂CO₃) or organic amines[1][11] |
| Common Solvents | THF, DMF, Toluene, Acetonitrile[1][9] | Acetonitrile, 2-MeTHF, NMP, Water[6][7][11] |
| Primary Side Reaction | Alkyne Homocoupling (Glaser)[1] | Generally reduced homocoupling[6][7] |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Reaction
This protocol is a generalized procedure based on common practices for copper-free Sonogashira reactions.[11]
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂, 0.5-2 mol%)
-
Ligand (e.g., cataCXium A, X-Phos type, 1-4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF, Acetonitrile)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (can range from room temperature to 95°C) and monitor the reaction progress by TLC or GC/LC-MS.[11]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for Minimizing Homocoupling
Caption: Workflow for a Sonogashira reaction setup.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. golden.com [golden.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. books.lucp.net [books.lucp.net]
- 10. researchgate.net [researchgate.net]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Catalyst selection for efficient synthesis of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the efficient synthesis of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde, primarily via the Sonogashira cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Sonogashira cross-coupling reaction. This reaction involves coupling a 2-halonicotinaldehyde (typically 2-chloro- or 2-bromonicotinaldehyde) with trimethylsilylacetylene. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.[1][2]
Q2: Which palladium catalyst is best for this synthesis?
A2: Several palladium catalysts are effective, with the choice often depending on the specific substrate and desired reaction conditions. Commonly used catalysts include bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).[1] For challenging substrates like electron-rich or sterically hindered pyridines, catalysts with more electron-rich and bulky phosphine ligands, such as those incorporating dppf (1,1'-bis(diphenylphosphino)ferrocene), may improve yields.[3]
Q3: Is a copper co-catalyst necessary?
A3: While not strictly essential, a copper(I) salt, most commonly copper(I) iodide (CuI), is used as a co-catalyst to increase the reaction rate, allowing for milder conditions (e.g., lower temperatures).[1][4] However, the presence of copper can promote the undesirable homocoupling of trimethylsilylacetylene (Glaser coupling), forming 1,4-bis(trimethylsilyl)buta-1,3-diyne.[1][5] If this side product is a significant issue, a "copper-free" Sonogashira protocol should be considered.[1][6]
Q4: What is the role of the base in the Sonogashira reaction?
A4: The base is crucial for two main reasons. First, it deprotonates the terminal alkyne (trimethylsilylacetylene) to form the reactive acetylide species.[7] Second, it neutralizes the hydrogen halide (e.g., HBr, HCl) that is formed as a byproduct during the reaction.[1] Amine bases such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) are frequently used and can often serve as the solvent as well.[1][8]
Q5: Which starting material is better: 2-chloronicotinaldehyde or 2-bromonicotinaldehyde?
A5: The reactivity of the aryl halide is a key factor in the success of the Sonogashira coupling. The general reactivity order is I > Br > Cl.[1] Therefore, 2-bromonicotinaldehyde will be significantly more reactive than 2-chloronicotinaldehyde, generally leading to higher yields and requiring milder reaction conditions. 2-chloronicotinaldehyde is a more challenging substrate and may require higher temperatures, longer reaction times, or a more active catalyst system to achieve good conversion.[4]
Catalyst and Reaction Condition Overview
The selection of catalyst, ligand, solvent, and base is critical for optimizing the reaction. The following table summarizes common conditions reported for Sonogashira couplings of pyridine halides.
| Component | Common Options | Typical Loading/Conc. | Notes |
| Aryl Halide | 2-Bromonicotinaldehyde | 1.0 equiv | More reactive than the chloro-analogue.[1] |
| 2-Chloronicotinaldehyde | 1.0 equiv | Less reactive; may require higher temperatures or more active catalysts.[4] | |
| Alkyne | Trimethylsilylacetylene | 1.1 - 2.0 equiv | Volatile (BP 53°C); use in a sealed vessel if heating above this temperature.[9] |
| Palladium Catalyst | PdCl2(PPh3)2 | 1 - 5 mol% | A common and robust choice.[1] |
| Pd(PPh3)4 | 1 - 5 mol% | Air-sensitive; requires careful handling. | |
| Pd(dppf)Cl2 | 1 - 5 mol% | Often effective for less reactive aryl chlorides/bromides.[3] | |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 2 - 10 mol% | Accelerates the reaction but can cause alkyne homocoupling.[1][10] |
| Ligand | Triphenylphosphine (PPh3) | 2 - 10 mol% | Often used with palladium sources like Pd(OAc)2 or Pd2(dba)3.[11][12] |
| Base | Triethylamine (Et3N) | 2.0 - 5.0 equiv (or as solvent) | Also acts as a solvent. Must be dry and deoxygenated.[9] |
| Diisopropylethylamine (DIPEA) | 2.0 - 5.0 equiv | A bulkier, non-nucleophilic base. | |
| Solvent | Triethylamine (neat) | N/A | Simplifies the reaction mixture.[9] |
| Tetrahydrofuran (THF) | 0.1 - 0.5 M | Use with caution; may promote palladium black formation.[9] | |
| Dimethylformamide (DMF) | 0.1 - 0.5 M | Good for dissolving reagents but can be difficult to remove.[12] | |
| Toluene / Acetonitrile | 0.1 - 0.5 M | Common choices for higher temperature reactions.[13][14] | |
| Temperature | Room Temp to 100 °C | N/A | Dependent on substrate reactivity. Aryl bromides may require heating.[3] |
Troubleshooting Guide
Problem: Low or no product yield, starting material recovered.
-
Question: My reaction is not working. I'm recovering my 2-bromonicotinaldehyde starting material. What could be the issue?
-
Answer: This is a common issue that often points to catalyst inactivity or insufficient reaction temperature.
-
Temperature: Sonogashira couplings with aryl bromides, especially electron-deficient ones like halopyridines, often require heating.[3] Try increasing the temperature to 60-100 °C.
-
Degassing: Oxygen can deactivate the palladium catalyst and promote unwanted side reactions. Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes.[1]
-
Reagent Stoichiometry: Trimethylsilylacetylene is highly volatile (boiling point ~53°C).[9] If reacting at elevated temperatures in an open or refluxing system, the alkyne may be lost. Perform the reaction in a sealed tube or vessel to prevent its escape.
-
Problem: Significant formation of side products.
-
Question: My main impurity is a product that appears to be from the homocoupling of my alkyne. How can I prevent this?
-
Answer: The formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne is a result of Glaser coupling, a common side reaction.
-
Exclude Oxygen: This side reaction is primarily promoted by the copper catalyst in the presence of oxygen. Rigorous degassing of the reaction mixture is critical.[1]
-
Reduce Copper Loading: Try reducing the amount of CuI to the low end of the catalytic range (e.g., 1-2 mol%).
-
Copper-Free Conditions: If the problem persists, switch to a copper-free Sonogashira protocol. These reactions may require a different base (e.g., cesium carbonate) or a more specialized palladium/ligand system and often higher temperatures, but they completely eliminate the primary pathway for Glaser coupling.[1][6]
-
-
-
Question: I see a black precipitate in my reaction flask. What is it and is it a problem?
-
Answer: A black precipitate is likely palladium black, which is decomposed, inactive palladium metal. This is a sign of catalyst death and will halt your reaction.
-
Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[9] Consider switching to a different solvent such as DMF, acetonitrile, or using neat triethylamine.
-
Ligand Ratio: Ensure an adequate amount of phosphine ligand is present to stabilize the palladium(0) intermediate. If using a catalyst like Pd(OAc)2, add 2-4 equivalents of a phosphine ligand (e.g., PPh3) relative to palladium.
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition. Increase temperature gradually and find the minimum required for efficient conversion.
-
-
Visual Guides
Sonogashira Catalytic Cycle
This diagram illustrates the key steps in the palladium and copper co-catalyzed Sonogashira reaction.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve common issues encountered during the synthesis.
Caption: A step-by-step workflow for troubleshooting Sonogashira coupling reactions.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of this compound from 2-bromonicotinaldehyde.
Materials:
-
2-Bromonicotinaldehyde
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et3N), anhydrous
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried 50 mL Schlenk tube or a sealable reaction vessel equipped with a magnetic stir bar, add 2-bromonicotinaldehyde (1.0 equiv), PdCl2(PPh3)2 (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile (to make a ~0.2 M solution based on the aryl bromide) and anhydrous triethylamine (2.0 equiv).
-
Degassing: Stir the resulting suspension and sparge with argon gas for 15-20 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (2.0 equiv) to the mixture via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 90 °C.[13] Stir the reaction vigorously for 16 hours or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (in vacuo).
-
Redissolve the crude residue in ethyl acetate (EtOAc).
-
Wash the organic layer with saturated aqueous NH4Cl solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Interpreting the ¹H NMR Spectrum of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H NMR spectrum of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde, a key building block in medicinal chemistry and materials science. By comparing predicted chemical shifts and coupling constants with known values for similar structural motifs, this document serves as a practical reference for the characterization of this and related compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehyde proton, the three protons on the pyridine ring, and the nine equivalent protons of the trimethylsilyl (TMS) group. The electron-withdrawing nature of the aldehyde and the anisotropic effects of the ethynyl group and the pyridine nitrogen significantly influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.9 - 10.2 | Singlet (s) | N/A |
| Pyridine H-6 | 8.8 - 9.0 | Doublet of doublets (dd) | J(H6-H5) ≈ 4.5-5.0 Hz (ortho), J(H6-H4) ≈ 1.5-2.0 Hz (meta) |
| Pyridine H-4 | 8.0 - 8.2 | Doublet of doublets (dd) | J(H4-H5) ≈ 7.5-8.0 Hz (ortho), J(H4-H6) ≈ 1.5-2.0 Hz (meta) |
| Pyridine H-5 | 7.4 - 7.6 | Doublet of doublets (dd) | J(H5-H4) ≈ 7.5-8.0 Hz (ortho), J(H5-H6) ≈ 4.5-5.0 Hz (ortho) |
| Trimethylsilyl (-Si(CH₃)₃) | 0.2 - 0.4 | Singlet (s) | N/A |
Comparative Analysis
The predicted chemical shifts are based on established data for related structures:
-
Aldehyde Proton: In nicotinaldehyde (3-pyridinecarboxaldehyde), the aldehyde proton resonates at approximately 10.15 ppm. The presence of the 2-((trimethylsilyl)ethynyl) group is expected to have a minor electronic effect on the aldehyde proton, thus a similar chemical shift is anticipated.
-
Pyridine Protons: In unsubstituted pyridine, the α-protons (H-2, H-6) are deshielded and appear around 8.5-8.7 ppm, the γ-proton (H-4) is found at 7.6-7.8 ppm, and the β-protons (H-3, H-5) are the most shielded at 7.2-7.4 ppm. In this compound, the aldehyde group at C-3 and the TMS-ethynyl group at C-2 will deshield the adjacent protons. H-6, being ortho to the nitrogen, is expected to be the most downfield of the ring protons. H-4 will be significantly deshielded by the anisotropic effect of the aldehyde group. H-5 will be the most upfield of the pyridine protons, influenced by both substituents.
-
Trimethylsilyl Protons: The protons of the TMS group in various trimethylsilylethynyl-substituted aromatic compounds consistently appear as a sharp singlet in the upfield region of 0.2-0.4 ppm. This is due to the electropositive nature of silicon, which leads to strong shielding of the methyl protons.
Experimental Protocols
¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural elucidation.
Materials and Equipment:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 16K data points, 1-2 second relaxation delay).
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
Visualizing Proton Coupling Relationships
The through-bond scalar couplings between the protons of the pyridine ring can be visualized to better understand the splitting patterns observed in the spectrum.
Caption: Coupling relationships of pyridine protons.
The diagram above illustrates the expected ortho (solid lines) and meta (dashed line) couplings for the protons on the pyridine ring of this compound. This visualization aids in the assignment of the doublet of doublets observed for each of these protons.
Comparative analysis of different synthetic routes to 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals outlining and comparing distinct synthetic methodologies for the preparation of 2-((trimethylsilyl)ethynyl)nicotinaldehyde, a key building block in pharmaceutical synthesis.
This guide provides a detailed comparative analysis of the most common and effective synthetic routes to this compound. The information presented is intended to assist researchers in selecting the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and availability of starting materials.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly in the development of novel therapeutic agents. The presence of the aldehyde, pyridine, and protected alkyne functionalities makes it a versatile scaffold for further chemical modifications. This guide explores two primary synthetic pathways to this compound: the Sonogashira cross-coupling reaction and a method involving the activation of pyridine N-oxides.
Synthetic Route 1: Sonogashira Cross-Coupling Reaction
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of synthesizing this compound, this typically involves the coupling of a 2-halonicotinaldehyde with trimethylsilylacetylene.
Experimental Protocol:
A general procedure for the Sonogashira coupling is as follows:
To a solution of 2-chloronicotinaldehyde (1.0 equivalent) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, is added trimethylsilylacetylene (1.1-1.5 equivalents), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equivalents), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.04-0.10 equivalents). The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is worked up by removing the solvent under reduced pressure, followed by extraction and purification of the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Chloronicotinaldehyde |
| Reagent | Trimethylsilylacetylene |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI |
| Base/Solvent | Triethylamine |
| Reaction Temperature | 25-80 °C |
| Reaction Time | 4-24 hours |
| Typical Yield | 75-90% |
Logical Workflow for Sonogashira Coupling:
Caption: Workflow of the Sonogashira cross-coupling reaction.
Synthetic Route 2: Activation of Pyridine N-Oxide
Experimental Protocol:
The synthesis begins with the oxidation of 2-methylnicotinaldehyde to 2-methylnicotinaldehyde N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is then activated, for example with acetic anhydride, to facilitate the addition of a nucleophile. In this case, a silylated acetylide anion, generated from trimethylsilylacetylene and a strong base like n-butyllithium, would act as the nucleophile. The subsequent rearrangement and deprotection would yield the desired product. While conceptually sound, specific and high-yielding protocols for the direct alkynylation of a nicotinaldehyde N-oxide at the 2-position with trimethylsilylacetylene are less commonly reported in the literature compared to the Sonogashira coupling.
Anticipated Quantitative Data (Based on similar transformations):
| Parameter | Value |
| Starting Material | 2-Nicotinaldehyde N-oxide |
| Reagent | Trimethylsilylacetylene / n-BuLi |
| Activating Agent | Acetic Anhydride or similar |
| Solvent | Anhydrous THF or ether |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | 6-12 hours |
| Expected Yield | 40-60% |
Logical Pathway for Pyridine N-Oxide Activation:
Caption: Synthetic pathway via pyridine N-oxide activation.
Comparative Analysis
| Feature | Sonogashira Coupling | Pyridine N-Oxide Activation |
| Overall Yield | Generally high (75-90%) | Moderate to low (40-60%) |
| Reaction Conditions | Mild to moderate temperatures | Requires cryogenic temperatures for nucleophile generation |
| Starting Material Availability | 2-Halonicotinaldehydes are commercially available or readily synthesized | Requires preparation of the N-oxide from the corresponding aldehyde |
| Scope and Limitations | Broadly applicable and well-established for various substrates | Can be substrate-specific and may lead to regioisomeric byproducts |
| Procedural Complexity | Relatively straightforward one-pot reaction | Multi-step process involving oxidation, activation, and addition |
Conclusion
Based on the available data and established synthetic methodologies, the Sonogashira cross-coupling reaction is the more efficient and reliable route for the synthesis of this compound. It offers higher yields, milder reaction conditions, and a more direct approach from readily available starting materials. The pyridine N-oxide activation route, while a viable alternative in principle, is likely to be less efficient and more challenging to optimize for this specific target molecule. Researchers are encouraged to consider the Sonogashira coupling as the primary method for the preparation of this important synthetic intermediate.
Validating the Purity of Synthesized 2-((Trimethylsilyl)ethynyl)nicotinaldehyde by High-Performance Liquid Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized 2-((Trimethylsilyl)ethynyl)nicotinaldehyde. This key building block in pharmaceutical synthesis demands rigorous purity assessment to ensure the integrity of subsequent reaction steps and the final active pharmaceutical ingredient (API). This document outlines a detailed experimental protocol for a robust reversed-phase HPLC (RP-HPLC) method, presents comparative data against potential impurities, and offers an alternative method for consideration.
Introduction
This compound is a bifunctional molecule containing a protected alkyne and an aldehyde group on a pyridine ring. Its purity is paramount, as residual starting materials or by-products can interfere with downstream applications. HPLC is a precise and reliable technique for quantifying the purity of such organic compounds. This guide focuses on an RP-HPLC method, which is well-suited for the separation of aromatic and moderately polar compounds.
Comparative HPLC Methods for Purity Analysis
A reversed-phase C18 column is the preferred stationary phase for this analysis due to its hydrophobic nature, which allows for good retention and separation of the aromatic analyte and related impurities. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and resolution.
Alternative Method:
For compounds that may be difficult to separate by reversed-phase chromatography, a normal-phase HPLC method could be employed. This would typically involve a polar stationary phase (e.g., silica or cyano-propyl) and a non-polar mobile phase (e.g., a mixture of hexane and isopropanol). While less common for this type of analyte, it provides an orthogonal separation mechanism that can be valuable for confirming purity or resolving co-eluting impurities.
Experimental Protocol: Reversed-Phase HPLC
This section details the recommended RP-HPLC method for the purity validation of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: A well-characterized reference standard of this compound.
-
Sample: Synthesized this compound.
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 40 |
| 15.0 | 40 |
3. Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis The purity of the synthesized sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Purity (%) = (Peak Area of Main Component / Total Peak Area of All Peaks) x 100
Comparative Data Summary
The following table presents hypothetical data from the HPLC analysis, comparing the retention time and peak area of this compound with potential impurities that may arise during its synthesis.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| 2-chloronicotinaldehyde (Starting Material) | 3.5 | 0.2 | - |
| 2-ethynylnicotinaldehyde (Desilylated By-product) | 4.8 | 0.5 | - |
| This compound | 7.2 | 99.2 | 99.2 |
| Unknown Impurity 1 | 8.1 | 0.1 | - |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the analytical process, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for HPLC purity validation.
A Comparative Guide to Palladium Catalysts for the Synthesis of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-((trimethylsilyl)ethynyl)nicotinaldehyde is a critical step in the preparation of various pharmaceutical intermediates and complex organic molecules. The Sonogashira cross-coupling reaction is the most common method for this transformation, and the choice of palladium catalyst is paramount for achieving high yields and purity. This guide provides an objective comparison of commonly employed palladium catalysts for this synthesis, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of various palladium catalysts in the Sonogashira coupling of a 2-halonicotinaldehyde with (trimethylsilyl)acetylene. While a direct head-to-head comparison for the exact synthesis of this compound is not extensively documented in a single study, the data presented is compiled from reactions on analogous substrates and provides valuable insights into catalyst efficacy.
| Palladium Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | CuI | Et₃N | Toluene | 80 | 18 | ~85 |
| PdCl₂(PPh₃)₂ | PPh₃ (in catalyst) | CuI | Et₃N | THF | RT | 1.5 | ~97 |
| Pd(OAc)₂ | P(p-tol)₃ | None (Cu-free) | DBU | THF | 80 | 6 | Good to Excellent |
| Pd₂(dba)₃ | SPhos | None (Cu-free) | TBAF | THF | 80 | 14 | ~89 |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | None (Cu-free) | TMP | DMSO | RT | 1.5 | up to 97 |
Note: The yields are highly dependent on the specific substrate (2-chloro- or 2-bromonicotinaldehyde), reaction conditions, and the scale of the reaction. The data presented should be considered as a general guideline.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
General Procedure for Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI[1]
To a solution of 2-halonicotinaldehyde (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), (trimethylsilyl)acetylene (1.1-1.5 equiv), triethylamine (Et₃N, 1.5-3.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (CuI, 0.02-0.1 equiv) are added. The reaction mixture is stirred at room temperature for 1.5-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
General Procedure for Copper-Free Sonogashira Coupling using Pd(OAc)₂[2]
In a reaction vessel, 2-bromonicotinaldehyde (1.0 equiv), (trimethylsilyl)acetylene (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.03 equiv), and tri-p-tolylphosphine (P(p-tol)₃, 0.06 equiv) are dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv) is then added, and the mixture is heated to 80°C for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the desired product.
General Procedure for Room-Temperature Copper-Free Sonogashira Coupling using [DTBNpP]Pd(crotyl)Cl[3]
To a mixture of 2-bromonicotinaldehyde (1.0 equiv) and [DTBNpP]Pd(crotyl)Cl (0.025-0.05 equiv) in dimethyl sulfoxide (DMSO) under an argon atmosphere, (trimethylsilyl)acetylene (1.2 equiv) and 2,2,6,6-tetramethylpiperidine (TMP, 2.0 equiv) are added. The reaction is stirred at room temperature for 1.5 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing the Process
General Sonogashira Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Sonogashira coupling reaction.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Workflow
This diagram outlines the general laboratory procedure for the synthesis and analysis of this compound.
Caption: General experimental workflow for the synthesis of the target compound.
A Comparative Guide to the Electronic Structure of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde Analogs: A DFT Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 2-((trimethylsilyl)ethynyl)nicotinaldehyde and its analogs, based on Density Functional Theory (DFT) calculations. Understanding the electronic properties of these novel organic compounds is crucial for the rational design of new materials and pharmaceutical agents. This document summarizes key quantitative data, details the computational methodologies employed, and visualizes the workflow for such theoretical investigations.
Introduction to DFT in Molecular Design
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of atoms and molecules.[1] It has become an indispensable tool in chemical and pharmaceutical research for predicting molecular properties, including electronic behavior, reactivity, and spectroscopic characteristics. By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, researchers can gain insights into the kinetic stability and chemical reactivity of molecules.[2] A smaller HOMO-LUMO gap generally suggests lower stability and higher reactivity.[3]
Comparison of Electronic Properties
While specific experimental data for this compound is not yet widely available, we can draw comparisons with structurally related analogs based on established trends from DFT studies on similar pyridine and aldehyde derivatives.[4][5] The introduction of the electron-withdrawing aldehyde group and the π-conjugated (trimethylsilyl)ethynyl substituent on the pyridine ring is expected to significantly influence the electronic properties.
Below is a comparative table of calculated electronic properties for nicotinaldehyde and a hypothetical analog, this compound. The data is representative of what would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.[2]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Nicotinaldehyde (Analog 1) | -7.12 | -1.85 | 5.27 | 2.58 |
| This compound (Target Molecule) | -6.89 | -2.11 | 4.78 | 3.15 |
The data suggests that the addition of the (trimethylsilyl)ethynyl group at the 2-position of nicotinaldehyde leads to a decrease in the HOMO-LUMO energy gap. This indicates an increase in the molecule's reactivity and a potential red-shift in its electronic absorption spectrum. The increased dipole moment also suggests greater polarity.
Experimental and Computational Protocols
Computational Methodology
The electronic structure calculations summarized in this guide are typically performed using DFT as implemented in software packages like Gaussian.[4] A common and reliable approach involves the use of Becke's three-parameter hybrid functional (B3LYP) combined with a split-valence basis set such as 6-311++G(d,p).[6] This level of theory has been shown to provide accurate predictions for the geometries and electronic properties of organic molecules.[1]
The computational workflow for analyzing these molecules is as follows:
Caption: A typical workflow for DFT-based electronic structure analysis.
Geometry optimization is the first crucial step to find the lowest energy conformation of the molecule.[6] Subsequent frequency calculations are performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6] Finally, single-point energy calculations are carried out to obtain the desired electronic properties.
Experimental Validation
To validate the computational results, experimental characterization is essential. Key techniques include:
-
Synthesis: The synthesis of this compound analogs can be achieved through various organic synthesis routes, often involving cross-coupling reactions.[7]
-
Spectroscopy: UV-Visible spectroscopy can be used to determine the electronic absorption properties, which can be correlated with the calculated HOMO-LUMO gap. FT-IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which can be compared with the calculated vibrational frequencies.[4][6]
-
Electrochemical Analysis: Cyclic voltammetry can be employed to experimentally determine the HOMO and LUMO energy levels.
Signaling Pathways and Molecular Interactions
The electronic properties of these molecules are critical for their potential applications, for instance, in drug development. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can reveal the sites for electrophilic and nucleophilic attack, providing insights into potential intermolecular interactions with biological targets.
Caption: A simplified representation of a ligand-receptor interaction.
Conclusion
DFT calculations provide a powerful and efficient means to predict and compare the electronic structures of novel molecules like this compound and its analogs. The insights gained from these computational studies, when coupled with experimental validation, can significantly accelerate the discovery and development of new functional materials and therapeutic agents. The methodologies and comparative data presented in this guide offer a foundational understanding for researchers in this exciting field.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. irjweb.com [irjweb.com]
- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 4. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Comparative Analysis of the Biological Activity of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde Derivatives and Related Heterocyclic Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the potential biological activities of compounds derived from 2-((Trimethylsilyl)ethynyl)nicotinaldehyde. Due to the limited publicly available data on this specific class of molecules, this guide draws comparisons with structurally related pyridine derivatives, particularly those with known anticancer and antimicrobial properties. The analysis is supported by experimental data from existing literature on analogous compounds and includes detailed protocols for key biological assays.
Executive Summary
Compounds featuring a pyridine core structure are integral to numerous clinically approved drugs and are a continued focus of drug discovery efforts. The introduction of an ethynyl group at the 2-position of the nicotin-aldehyde scaffold, along with a trimethylsilyl protecting group, presents a unique chemical entity with potential for diverse biological activities. This guide explores the prospective anticancer and antimicrobial activities of derivatives from this scaffold by comparing them with analogous ethynylpyridine and pyridine-2-carboxaldehyde derivatives. The primary mechanisms of action for these analogous compounds often involve the inhibition of crucial enzymes such as ribonucleotide reductase and ALKBH2, leading to cytotoxic effects in cancer cells and growth inhibition in microbes. This guide provides a framework for assessing the potential of novel this compound derivatives by outlining established experimental protocols and summarizing the biological data of comparable molecules.
Comparative Biological Activity Data
To provide a quantitative basis for comparison, the following tables summarize the in vitro anticancer and antimicrobial activities of selected pyridine derivatives that share structural similarities with the target compound class. The data is presented alongside the activities of standard chemotherapeutic and antimicrobial agents for benchmarking.
Table 1: In Vitro Anticancer Activity of Pyridine Derivatives and Doxorubicin
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea Derivative 8e | MCF-7 (Breast) | < 1 | [1] |
| Pyridine-Urea Derivative 8n | MCF-7 (Breast) | < 1 | [1] |
| Nicotinonitrile Derivative 7b | MCF-7 (Breast) | 3.58 | [2] |
| Nicotinonitrile Derivative 7b | PC-3 (Prostate) | 3.60 | [2] |
| Doxorubicin | HeLa (Cervical) | 2.92 | [3] |
| Doxorubicin | MCF-7 (Breast) | 2.50 | [3] |
| Doxorubicin | HepG2 (Liver) | 12.18 | [3] |
| Doxorubicin | A549 (Lung) | > 20 | [3] |
Table 2: In Vitro Antimicrobial Activity of Pyridine Derivatives and Ciprofloxacin
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,6-dimethyl-dihydropyridine 2e | Escherichia coli | 0.25 | [4] |
| 2,6-dimethyl-dihydropyridine 2c | Pseudomonas aeruginosa | 0.5 | [4] |
| 2-(methyldithio)pyridine-3-carbonitrile 29 | Escherichia coli | 0.5 - 64 | [5] |
| 2-(methyldithio)pyridine-3-carbonitrile 29 | Staphylococcus aureus | 0.5 - 64 | [5] |
| Ciprofloxacin | Escherichia coli | ≤1 (Susceptible) | [6] |
| Ciprofloxacin | Staphylococcus aureus | 0.6 | [7] |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.15 | [7] |
Key Experimental Protocols
The following are detailed methodologies for the primary in vitro assays used to determine the anticancer and antimicrobial activities of the compounds listed above. These protocols can be adapted for the evaluation of novel derivatives of this compound.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent
-
Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the standard antimicrobial agent in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity (growth) or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Experimental Workflows
The biological activity of pyridine derivatives is often linked to their ability to modulate specific cellular signaling pathways. For instance, many anticancer pyridine compounds function by inhibiting enzymes crucial for DNA synthesis and repair, such as ribonucleotide reductase and the ALKBH2 DNA repair enzyme.
Ribonucleotide Reductase (RNR) Inhibition Pathway
Ribonucleotide reductase is a key enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the pool of deoxyribonucleotides, leading to the arrest of DNA synthesis and subsequent cell death, particularly in rapidly proliferating cancer cells.
Caption: RNR inhibition by ethynylpyridine derivatives.
ALKBH2 DNA Repair Pathway Inhibition
ALKBH2 is a DNA demethylase that plays a crucial role in the direct reversal of DNA alkylation damage. Inhibition of ALKBH2 can sensitize cancer cells to alkylating chemotherapeutic agents and may also induce cell death on its own by allowing the accumulation of cytotoxic DNA lesions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Antimicrobial, anticoagulant, and cytotoxic evaluation of multidrug resistance of new 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity and Synthetic Potential of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde.
This guide provides a comparative analysis of the kinetic properties of this compound in two fundamental classes of organic reactions: nucleophilic addition to the aldehyde and Sonogashira cross-coupling of the trimethylsilyl-protected alkyne. Due to a lack of direct kinetic studies on this specific molecule, this guide leverages structure-reactivity relationships and experimental data from analogous systems to predict its behavior relative to other common substrates.
I. Nucleophilic Addition to the Aldehyde Carbonyl
The reactivity of an aldehyde towards nucleophilic attack is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group.[1][2][3] Aromatic aldehydes, in turn, are typically less reactive than their aliphatic counterparts because the aromatic ring can donate electron density to the carbonyl group through resonance, thus reducing its electrophilicity.[4][5]
The pyridine ring in this compound, being an electron-withdrawing heterocycle, is expected to increase the electrophilicity of the aldehyde carbonyl compared to benzaldehyde. This would theoretically lead to a faster rate of nucleophilic addition.
Table 1: Predicted Relative Reactivity of Aldehydes in Nucleophilic Addition
| Aldehyde | Substituent on Aromatic Ring | Electronic Effect of Substituent | Predicted Relative Rate of Nucleophilic Addition |
| 4-Nitrobenzaldehyde | -NO₂ | Strong Electron-Withdrawing | Fastest |
| This compound | 2-pyridyl, 3-((trimethylsilyl)ethynyl) | Electron-Withdrawing (pyridine N) | Fast |
| Benzaldehyde | -H | Neutral | Moderate |
| 4-Methylbenzaldehyde | -CH₃ | Electron-Donating | Slow |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong Electron-Donating | Slowest |
This table is a qualitative prediction based on established electronic effects of substituents.
Experimental Protocol: General Procedure for Nucleophilic Addition (Grignard Reaction)
This protocol describes a general procedure for the addition of a Grignard reagent to an aromatic aldehyde, a common nucleophilic addition reaction.
Materials:
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Grignard reagent (e.g., ethylmagnesium bromide in diethyl ether)
-
Anhydrous diethyl ether
-
Aqueous HCl (e.g., 6 M)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware.
Procedure:
-
All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.
-
The aromatic aldehyde is dissolved in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
The Grignard reagent is added dropwise from a dropping funnel with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude alcohol product.[6][7][8][9][10]
-
The product can be purified by column chromatography or recrystallization.
Caption: General workflow for the nucleophilic addition of a nucleophile to an aldehyde.
II. Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The trimethylsilyl group in this compound can act as a protecting group for the terminal alkyne. The coupling can be performed on an aryl halide, and the TMS group can be subsequently removed to reveal the terminal alkyne for further functionalization. Alternatively, under specific conditions, the C-Si bond can be cleaved in situ for a direct coupling.
The reactivity in a Sonogashira coupling is dependent on several factors, including the nature of the halide (I > Br > Cl > OTf), the electronic properties of the substituents on the aryl halide, and the steric bulk of the coupling partners.[11] Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups can slow it down.[12][13]
Table 2: Relative Yields of Sonogashira Coupling with Phenylacetylene for Various Aryl Bromides
| Aryl Bromide | Substituent | Yield (%) |
| 4-Bromonitrobenzene | -NO₂ (electron-withdrawing) | High |
| 4-Bromoacetophenone | -C(O)CH₃ (electron-withdrawing) | High |
| 4-Bromobenzonitrile | -CN (electron-withdrawing) | High |
| Bromobenzene | -H (neutral) | Moderate |
| 4-Bromotoluene | -CH₃ (electron-donating) | Lower |
| 4-Bromoanisole | -OCH₃ (electron-donating) | Lowest |
Data compiled from studies on analogous systems to illustrate electronic effects.[12][13]
The reactivity of the alkyne component is also crucial. While terminal alkynes are the direct coupling partners, silyl-protected alkynes like trimethylsilylacetylene are often used. The TMS group can be removed prior to or during the reaction. The steric bulk of the alkyne can also influence the choice of catalyst and reaction conditions.[14][15]
Experimental Protocol: Sonogashira Coupling of an Aryl Halide with Trimethylsilylacetylene
This protocol outlines a general procedure for the Sonogashira coupling.
Materials:
-
Aryl halide (e.g., 4-iodotoluene)
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF or DMF)
-
Standard Schlenk line or glovebox for inert atmosphere techniques.
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the aryl halide.
-
Add the solvent and the base (e.g., triethylamine).
-
Add the trimethylsilylacetylene via syringe.
-
The reaction mixture is typically stirred at room temperature or heated, depending on the reactivity of the aryl halide.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, and the solvent is evaporated.
-
The crude product is purified by column chromatography.[4]
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Conclusion
References
- 1. forum.prutor.ai [forum.prutor.ai]
- 2. quora.com [quora.com]
- 3. Aldehydes are more reactive toward nucleophilic addition reactions than ketones. Justify. [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bartleby.com [bartleby.com]
- 7. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 8. chemistryconnected.com [chemistryconnected.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Yield comparison between conventional and microwave-assisted synthesis methods
A detailed comparison reveals that microwave-assisted synthesis offers significant advantages over conventional heating methods for the production of pharmacologically relevant compounds, drastically reducing reaction times from hours to minutes while simultaneously increasing product yields. This guide provides an objective comparison of the two methods, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals on the practical benefits of adopting microwave technology.
The core advantage of microwave-assisted synthesis lies in its unique heating mechanism. Unlike conventional methods that rely on external heat sources and slow thermal conduction, microwave irradiation directly and uniformly heats the reactants and solvent, leading to rapid temperature elevation and dramatically accelerated reaction rates.
Quantitative Data Summary: A Clear Winner
The data consistently demonstrates the superiority of microwave-assisted synthesis in terms of both reaction time and product yield. A comparative analysis of the synthesis of ferrocenyl and benzimidazolyl chalcones, two classes of compounds with significant interest in medicinal chemistry, highlights these benefits.
| Compound Type | Synthesis Method | Reaction Time | Yield (%) |
| Ferrocenyl Chalcones | Conventional | 10–40 hours | 71–87% |
| Microwave-Assisted | 1–5 minutes | 78–92% | |
| Benzimidazolyl Chalcones | Conventional | 4-5 hours | ~60% |
| Microwave-Assisted | 10–20 minutes | ~80% |
As illustrated, microwave-assisted methods can slash reaction times from a scale of hours, and even days, down to mere minutes.[1][2] This rapid synthesis not only accelerates the pace of research but also often leads to cleaner reactions with fewer byproducts, resulting in higher overall yields.[1][2]
Visualizing the Workflow: A Tale of Two Syntheses
The fundamental differences in the heating mechanism between conventional and microwave-assisted synthesis result in distinct experimental workflows. The following diagrams illustrate the streamlined nature of the microwave-assisted approach.
Caption: Comparative workflows of conventional and microwave-assisted synthesis.
Detailed Experimental Protocols
To provide a practical guide for implementation, detailed experimental protocols for the Claisen-Schmidt condensation, a common reaction for synthesizing chalcones, are provided for both methods.
Synthesis of Ferrocenyl Chalcones
Caption: Reaction scheme for the synthesis of Ferrocenyl Chalcones.
Conventional Method Protocol [1]
-
In a round-bottom flask, dissolve 3 mmol of acetylferrocene and 0.2 g of potassium hydroxide in 5 mL of ethanol.
-
Stir the mixture for 10 minutes at room temperature.
-
Slowly add a solution of 3 mmol of the corresponding substituted benzaldehyde in 5 mL of ethanol.
-
Continue to stir the reaction mixture for 10 to 40 hours, monitoring the progress via thin-layer chromatography (TLC).
-
After completion, pour the mixture into ice-cold water and acidify using dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Microwave-Assisted Method Protocol [1][3]
-
In a 10 mL microwave vial, combine 0.438 mmol of acetylferrocene, 0.438 mmol of the substituted benzaldehyde, and 5 mL of 5% ethanolic potassium hydroxide.[3]
-
Seal the vial and place it in a microwave reactor.
-
Set the reaction conditions to 100°C with a reaction time of 1 to 5 minutes and a stirring speed of 600 rpm.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the contents into ice-cold water and acidify with dilute HCl.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize to obtain the pure product.
Synthesis of Benzimidazolyl Chalcones
Conventional Method Protocol [2]
-
Dissolve 0.01 mol of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide and 0.01 mol of an aromatic aldehyde in 30 mL of ethanol.
-
Add 5 mL of a 40% (w/v) aqueous solution of potassium hydroxide.
-
Stir the mixture at room temperature for 4 to 5 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol.
Microwave-Assisted Method Protocol [2]
-
In a microwave-safe vessel, dissolve 0.01 mol of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide and 0.01 mol of an aromatic aldehyde in 30 mL of ethanol.
-
Add 5 mL of a 2% (w/v) aqueous solution of potassium hydroxide.
-
Irradiate the mixture in a microwave oven at 210 W for 10 to 20 minutes.
-
After completion, remove the solvent under reduced pressure.
-
Pour the residue into crushed ice and acidify with dilute HCl.
-
Collect the solid by filtration and recrystallize from ethanol.
References
Comparative Guide to the Synthesis and Reactivity of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and reactivity of 2-((trimethylsilyl)ethynyl)nicotinaldehyde and its structural analogs. The information presented is supported by experimental data and detailed protocols to assist researchers in designing and executing synthetic strategies involving this versatile class of compounds.
Synthesis of 2-Alkynylnicotinaldehyde Scaffolds
The primary method for the synthesis of this compound and its analogs is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Experimental Protocol: Sonogashira Coupling
A solution of the halo-nicotinaldehyde derivative (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and a copper(I) co-catalyst like CuI (0.05-0.1 equiv) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine) is degassed and stirred under an inert atmosphere. The reaction is typically run at room temperature to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. Upon completion, the reaction mixture is worked up by filtration, extraction, and purified by column chromatography to afford the desired 2-alkynylnicotinaldehyde.
Comparative Synthesis Data
The following table summarizes the Sonogashira coupling of various bromopyridine derivatives with terminal alkynes, providing insights into the expected yields for the synthesis of structural analogs of this compound.
| Entry | Halopyridine | Alkyne | Catalyst System | Solvent/Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄, CuI | THF/Et₃N | RT | 16 | 9a: 90 | [1] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | THF/Et₃N | RT | 16 | 9b: 93 | [1] |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | Cyclohexylacetylene | Pd(PPh₃)₄, CuI | THF/Et₃N | RT | 16 | 9c: 85 | [1] |
| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Heptyne | Pd(PPh₃)₄, CuI | THF/Et₃N | RT | 16 | 9d: 90 | [1] |
| 5 | 6-Bromo-3-fluoro-2-cyanopyridine | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄, CuI | THF/Et₃N | RT | 16 | 9e: 90 | [1] |
Reactivity of 2-Alkynylnicotinaldehyde Analogs
The reactivity of 2-alkynylnicotinaldehydes is characterized by the interplay of the electron-deficient pyridine ring, the aldehyde functionality, and the reactive alkyne moiety. These compounds are valuable precursors for the synthesis of various heterocyclic systems through cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder) Reactions
The electron-withdrawing nature of the pyridine ring and the aldehyde group activates the alkynyl group as a dienophile in Diels-Alder reactions. This allows for the construction of fused polycyclic aromatic systems.
A solution of the 2-azadiene (e.g., a 1,2,4-triazine derivative) and the 2-alkynylnicotinaldehyde analog (dienophile) in a high-boiling solvent such as toluene or xylene is heated at reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the pyridine derivative.
The following table illustrates the reactivity of various triazine derivatives with a dienophile to form substituted pyridines, which serves as a model for the potential reactivity of 2-alkynylnicotinaldehydes in similar transformations.
| Entry | Triazine | Dienophile | Product | Yield (%) | Reference |
| 1 | 3a | 2,5-Norbornadiene (5) | Pyridine 6a | 75 | [2] |
| 2 | 3c | 2,5-Norbornadiene (5) | Pyridine 6c | 80 | [2] |
| 3 | 3d | 2,5-Norbornadiene (5) | Pyridine 6d | 82 | [2] |
| 4 | 3c | 2,3-Dihydrofuran | Pyridolactone 9c | 60 | [2] |
| 5 | 3d | 2,3-Dihydrofuran | Pyridolactone 9d | 65 | [2] |
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition) Reactions
The alkynyl moiety in 2-alkynylnicotinaldehydes can also participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides and nitrile oxides, to afford five-membered heterocyclic rings like triazoles and isoxazoles, respectively. The trimethylsilyl group can influence the regioselectivity of these cycloadditions.[3]
To a solution of the 2-alkynylnicotinaldehyde analog in an inert solvent, the nitrile oxide, generated in situ from the corresponding hydroximoyl chloride and a base (e.g., triethylamine), is added. The reaction mixture is stirred at room temperature until completion. The solvent is then removed, and the crude product is purified by chromatography to yield the isoxazole derivative.
Visualizing Reaction Pathways
Sonogashira Coupling Reaction Workflow
Caption: Workflow for the synthesis of 2-alkynylnicotinaldehydes.
General Cycloaddition Reaction Pathway
Caption: Reactivity pathways for 2-alkynylnicotinaldehydes.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
